11-Mercapto-1-undecanol

Catalog No.
S600405
CAS No.
73768-94-2
M.F
C11H24OS
M. Wt
204.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Mercapto-1-undecanol

CAS Number

73768-94-2

Product Name

11-Mercapto-1-undecanol

IUPAC Name

11-sulfanylundecan-1-ol

Molecular Formula

C11H24OS

Molecular Weight

204.37 g/mol

InChI

InChI=1S/C11H24OS/c12-10-8-6-4-2-1-3-5-7-9-11-13/h12-13H,1-11H2

InChI Key

ULGGZAVAARQJCS-UHFFFAOYSA-N

SMILES

C(CCCCCO)CCCCCS

Synonyms

11-mercaptoundecanol, MUO alcohol

Canonical SMILES

C(CCCCCO)CCCCCS

The exact mass of the compound 11-Mercapto-1-undecanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94792. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

self-assembled monolayers SAMs fundamentals

Author: Smolecule Technical Support Team. Date: February 2026

The Fundamentals of SAMs

A molecule designed to form a SAM typically has three key parts, as shown in the diagram below:

G Substrate Substrate (e.g., Gold, Silicon) Headgroup Head Group (e.g., Thiol, Silane) Substrate->Headgroup  Strong Chemisorption Spacer Spacer Chain (e.g., Alkyl Chain) Headgroup->Spacer  Molecular Backbone Terminal Terminal Group (e.g., CH₃, COOH, NH₂) Spacer->Terminal  Defines Surface Function

Molecular architecture of a self-assembled monolayer.

  • Head Group: This part chemisorbs (forms a strong chemical bond) onto a specific substrate. The choice of head group and substrate is critical. A classic and widely used example is the bond between a thiol (-SH) head group and a gold surface [1] [2].
  • Spacer Chain: The middle part of the molecule (often an alkyl chain) contributes to the stability of the monolayer through van der Waals interactions between adjacent chains. This interaction drives the molecules to pack closely together, forming a highly ordered, crystalline-like structure [1].
  • Terminal Group: This is the outer-facing part of the monolayer. By selecting different terminal groups (e.g., methyl (-CH₃), carboxyl (-COOH), or amine (-NH₂)), scientists can precisely control the surface's properties, such as its wettability, reactivity, and ability to bind other molecules [3] [2].

Formation and Characterization of SAMs

The process of creating SAMs is straightforward but requires careful control to form high-quality, defect-free layers.

A Standardized Experimental Protocol

One established protocol for forming alkanethiol SAMs on gold is as follows [4]:

  • Substrate Cleaning: Prior to SAM formation, the gold-coated substrate (e.g., a QCM crystal) is rigorously cleaned with a freshly prepared piranha solution (a 7:3 mixture of concentrated sulfuric acid and 30% w/w hydrogen peroxide). Warning: Piranha solution is highly corrosive and explosive when mixed with organic solvents; it must be handled with extreme care.
  • SAM Formation: The clean gold substrate is immersed in a 2 mM ethanolic solution of the desired alkanethiol (e.g., HS-(CH₂)₁₁-CH₃ for a methyl-terminated surface) for 24 hours at room temperature.
  • Rinsing and Drying: After self-assembly, the modified substrate is removed from the solution and rinsed for 120 seconds in ethanol in a sonicating bath to remove physisorbed molecules. It is then dried under a stream of nitrogen gas.

The resulting monolayer can be characterized by its contact angle, which is a measure of surface wettability. For example, SAMs with -CH₃, -NH₂, -OH, and -COOH terminal groups have contact angles of approximately 101°, 35°, 11°, and 50°, respectively [4].

The diagram below illustrates the complete workflow from substrate preparation to characterization:

G Clean Substrate Cleaning (Piranha Solution) Immerse Immersion in Molecular Solution Clean->Immerse Form SAM Formation (Spontaneous Assembly) Immerse->Form Rinse Rinse & Dry Form->Rinse Char Characterization Rinse->Char

General workflow for preparing and characterizing a self-assembled monolayer.

Key Alkanethiol SAM Systems and Characterization Techniques

To effectively work with SAMs, it is useful to be familiar with common systems and analysis methods. The tables below summarize this information.

Common Alkanethiol-on-Gold SAM Systems

Terminal Group Example Molecule Contact Angle (°) Surface Property
Methyl (-CH₃) HS-(CH₂)₁₁-CH₃ 101 ± 1 [4] Hydrophobic
Amino (-NH₂) HS-(CH₂)₆-NH₂ 35 ± 1 [4] Hydrophilic, Positively Charged
Carboxyl (-COOH) HS-(CH₂)₅-COOH 50 ± 1 [4] Hydrophilic, Negatively Charged
Hydroxyl (-OH) HS-(CH₂)₆-OH 11 ± 1 [4] Hydrophilic

Common Techniques for Characterizing SAMs

Technique Primary Use Key Information Obtained
Contact Angle Goniometry [4] Wettability Analysis Measures surface energy and hydrophobicity/hydrophilicity.
X-ray Photoelectron Spectroscopy (XPS) Chemical Composition Identifies elemental composition and chemical states of atoms in the SAM.
Fourier Transform-Infrared Reflection Absorption Spectroscopy (FT-IRRAS) [1] Molecular Structure & Order Reveals chemical functional groups and molecular conformation (e.g., trans/gauche ratios in alkyl chains).
Scanning Tunneling Microscopy (STM) [2] Structural Morphology Resolves the nanoscale structure, packing, and defects of the SAM in real space.
Electrochemical Impedance Spectroscopy (EIS) [5] Electrical Properties Measures the capacitance and resistance of the SAM layer, useful for sensor development.

Applications in Drug Development and Biomedicine

SAMs offer a versatile platform for advancing biomedical technologies, particularly in biosensing and drug delivery.

  • Biosensors and Diagnostics: SAMs are crucial for creating highly sensitive and specific biosensors. They provide a well-defined interface to immobilize enzymes, antibodies, or DNA aptamers on electrode surfaces [3] [6]. For instance, a SAM of thiol-terminated DNA aptamers on gold nanoparticles can be used within a microfluidic chip to detect circulating tumor cells, aiding in cancer diagnosis [3].
  • Targeted Drug Delivery: SAMs can functionalize the surface of nanoparticles to create advanced drug delivery systems. A SAM coating can improve the nanoparticle's stability, dispersibility, and biocompatibility [7]. Furthermore, the terminal groups can be conjugated with therapeutic agents or targeting ligands. This allows for controlled release of drugs, often in response to specific stimuli like the acidic environment of a tumor [3] [7]. An example is the conjugation of the anticancer drug Nintedanib to magnetic nanospheres functionalized with an aminopropyltriethoxysilane (APTES) monolayer, enabling a controlled release profile [3].
  • Biomedical Implants: SAMs can modify the surface of implants (e.g., titanium) to promote biocompatibility, enhance integration with bone tissue, and impart anti-infective properties [3]. For example, self-assembled monolayers of strontium- and zinc-phytic acid complexes on titanium have shown promising results in promoting bone cell adhesion and proliferation [3].

References

how do self-assembled monolayers form on gold

Author: Smolecule Technical Support Team. Date: February 2026

The Formation Mechanism of SAMs

The formation of a SAM is not instantaneous but occurs through distinct, sequential stages [1]. The diagram below illustrates this multi-step process from initial adsorption to final crystalline monolayer.

sam_formation Start Molecules in Solution Phase1 1. Fast Chemisorption - Head groups (e.g., thiols) bond to gold substrate - Random molecular orientation Start->Phase1 Phase2 2. Nucleation & Growth - Molecules organize into small, ordered domains - 'Lying down' phase Phase1->Phase2 Phase3 3. Slow Crystallization - Domains expand & merge - Chains 'stand up' - Densely packed monolayer forms Phase2->Phase3 End Stable Crystalline SAM Phase3->End

Process of SAM formation on gold.

The initial chemisorption step is rapid, with molecules quickly anchoring to the gold surface through their head groups. For alkanethiols, this involves the loss of hydrogen, forming a strong thiolate-gold bond [2] [1]. Following adsorption, a slower organization phase begins where molecules reorganize into a more ordered state, driven by van der Waals forces between the molecular chains [1]. This results in a densely packed, crystalline-like monolayer where the molecules are tilted relative to the surface.

Key Experimental Protocols

Sample Preparation

A standard protocol for forming a SAM on a flat gold substrate involves several critical steps [1]:

  • Substrate Preparation: A clean, flat gold surface is essential. Gold substrates are typically prepared by thermal evaporation onto a solid support (like silicon or glass) and may be annealed to create large, atomically flat terraces with a (111) crystal structure.
  • SAM Formation Solution: The adsorbate molecules (e.g., 1-hexadecanethiol) are dissolved in a suitable solvent, most commonly ethanol, at a typical concentration range of 0.1 to 10 mM.
  • Assembly Process: The clean gold substrate is immersed in the thiol solution. Assembly can occur within minutes, but highly ordered monolayers often require an incubation period of 12 to 72 hours at room temperature. The substrate is then removed, rinsed thoroughly with pure solvent to remove physisorbed molecules, and dried with an inert gas.
Characterization Techniques

A combination of techniques is used to verify the successful formation, structure, and properties of the SAM [1]:

Technique Primary Information Obtained
Ellipsometry / XPS Monolayer thickness and chemical composition.
Contact Angle Goniometry Surface wettability and energy, indicating the nature of the terminal group.
STM / AFM Molecular-scale order, packing structure, and nanoscale defects.
FTIR / RAIRS Molecular orientation and conformation of the chains within the SAM.

Critical Factors and Common Challenges

Several factors are crucial for forming high-quality, reproducible SAMs [1]:

  • Substrate Cleanliness: Any contamination will prevent uniform SAM formation.
  • Oxygen-Free Environment: Preparing SAMs in an inert atmosphere (e.g., nitrogen or argon glovebox) prevents oxidation of thiols and the gold surface, which can introduce disorder.
  • Solvent Purity: High-purity, anhydrous solvents are necessary to avoid competing reactions.

Common challenges include domain boundaries and etch pits (monatomic vacancy islands in the gold substrate), which are intrinsic to the thermodynamics of the formation process [1].

References

Core Mechanisms of Alkyl Chain Length Effects

Author: Smolecule Technical Support Team. Date: February 2026

The degree of order in a SAM is determined by the interplay of several factors, which are directly influenced by the alkyl chain length.

  • Inter-Chain van der Waals Forces: Longer alkyl chains increase the total van der Waals contact area between neighboring molecules. This results in stronger inter-chain interactions, which provide a greater driving force for the system to overcome kinetic barriers and form a tightly packed, crystalline-like structure [1]. Shorter chains have weaker dispersive forces, often leading to more disordered, liquid-like phases [2].
  • Chain-Substrate Interaction Energy: The energy gain from the formation of a chemical bond between the headgroup (e.g., thiol or selenol) and the substrate is a fixed value per molecule. As the chain lengthens, the total stabilization energy from inter-chain interactions increases, making the overall self-assembly process more thermodynamically favorable and driving the system toward higher order [1].
  • Molecular Mobility and Alkyl Chain Symmetry: The ability of molecules to diffuse and reorganize on the surface is crucial for forming large, defect-free domains. Longer chains can have slower kinetics. Furthermore, studies on related systems like vesicular bilayers have shown that symmetry in alkyl chain length between mixed components promotes better molecular packing and higher stability by facilitating a more uniform interfacial structure [2].

The table below summarizes the general impact of increasing alkyl chain length on key SAM properties.

Property Effect of Increasing Alkyl Chain Length
Van der Waals Interactions Increases significantly, promoting order [1]
Thermal Stability Increases (higher desorption temperature) [3]
Molecular Packing Density Typically increases [3]
Formation Kinetics Can slow down due to reduced molecular mobility
Domain Size Generally increases, leading to larger ordered domains [3]

Experimental Evidence & Structural Data

The following table compiles key quantitative and structural observations from experimental studies on how alkyl chain length dictates SAM organization.

System / Observation Technical Method(s) Key Findings on Chain Length & Order
C8Se on Au(111) [3] Scanning Tunneling Microscopy (STM) Vapor deposition formed highly ordered phases. A denser (√3 × √23)rect structure (23.3 Ų/molecule) was achieved with longer deposition, surpassing the initial (2 × 2√7)rect structure (28.9 Ų/molecule).
Mixed Surfactant Monolayers [2] Langmuir Trough, IRRAS, BAM In mixed ion pair amphiphile (HTMA-DS) and double-chained surfactant (DXDAB) systems, the alkyl chain length of DXDAB critically affected molecular packing. Mismatched chain lengths led to disordered monolayers and molecular "ejection".
Nonionic Surfactant Monolayers [4] Specular Neutron Reflectivity In mixed monolayers of C10E6 and C14E6, different alkyl chain lengths altered the packing, causing changes in the relative positions of both the alkyl and ethylene oxide chains at the air-water interface.
Rigid Rod Model vs. MD Simulation [1] Statistical Mechanical Model, Molecular Dynamics (MD) Confirmed that for standing-phase SAMs, increased surface density (molecules/area) is the primary driver of order. Chain-chain interactions, which are strengthened by longer chains, are a key component of this densification.

Key Experimental Protocols for Investigation

To study these effects in SAMs, several surface-sensitive techniques are routinely employed. Here are detailed methodologies for two critical approaches:

  • Langmuir Monolayer Analysis: This technique uses a Langmuir-Blodgett trough to model the behavior of SAM precursors at an air-water interface [2].

    • Sample Preparation: The molecule of interest (e.g., an ion pair amphiphile or surfactant) is dissolved in a volatile organic solvent mixture (e.g., chloroform, or ethanol/hexane).
    • Monolayer Formation: The solution is carefully spread onto the aqueous subphase (typically pure water or a buffer) in the trough. The solvent is allowed to evaporate completely, leaving a monolayer of molecules at the interface.
    • Compression and Isotherm Measurement: Movable barriers slowly compress the monolayer while a sensor continuously records the surface pressure (π). This generates a surface pressure-area (π-A) isotherm, a plot of surface pressure versus the average area available per molecule.
    • Data Interpretation: The shape and features of the isotherm reveal information about phase transitions (gas, liquid-expanded, liquid-condensed), molecular lift-off area, collapse pressure, and intermolecular interactions within the monolayer.
  • Infrared Reflection-Absorption Spectroscopy (IRRAS): IRRAS provides molecular-level information about chain conformation and orientation in the monolayer [2].

    • Setup: The IR beam is directed onto the Langmuir monolayer at a shallow angle of incidence (e.g., 80° from the surface normal).
    • Spectral Collection: IR spectra are collected in situ during monolayer compression. The key vibrational band of interest is the antisymmetric methylene stretching vibration (νa-CH2), which appears around 2920 cm⁻¹.
    • Analysis:
      • Wavenumber Shift: A shift in the νa-CH2 band from higher wavenumbers (∼2922 cm⁻¹, gauche defects) to lower wavenumbers (∼2918 cm⁻¹, all-trans conformation) indicates increasing alkyl chain order and tight packing.
      • Intensity Change: The reflectance-absorbance (RA) intensity of this band can be quantified to estimate the loss of free molecules from the interface, providing another measure of monolayer stability and packing efficiency.

Relationship Between Factors and Experimental Workflow

The diagram below illustrates the logical relationship between the core factors influencing SAM order and how they are probed experimentally.

Input1 Longer Alkyl Chain Factor1 Stronger van der Waals Forces Input1->Factor1 Factor2 Enhanced Chain-Substrate Ratio Input1->Factor2 Input2 Increased Surface Density Input2->Factor1 Factor3 Improved Molecular Reorganization Input2->Factor3 Input3 Optimized Deposition Input3->Factor3 Exp1 π-A Isotherm Analysis Factor1->Exp1 Exp2 IRRAS Factor1->Exp2 Factor2->Exp1 Exp3 STM / Neutron Reflectivity Factor3->Exp3 Outcome Highly Ordered, Stable SAM Exp1->Outcome Exp2->Outcome Exp3->Outcome

Research workflow for analyzing alkyl chain effects on SAMs

Key Insights for Research Applications

For researchers and professionals in drug development, applying these principles is crucial for designing functional surfaces.

  • Prioritize Chain Length Matching: In mixed-component SAMs or when incorporating surfactants into bilayers (e.g., for vesicle stabilization), using molecules with symmetrical or closely matched alkyl chain lengths is critical. Mismatched chains disrupt molecular packing, leading to defects, reduced stability, and potential ejection of shorter-chain components [2].
  • Optimize Beyond Solution Deposition: For the highest quality SAMs, particularly with selenolates, consider vapor deposition techniques. This method eliminates the negative effects of solvents, which can hinder molecular reorganization and lead to poorly ordered films [3].
  • Leverage Multiple Techniques: No single method provides a complete picture. Combine Langmuir trough analysis (for thermodynamic properties and intermolecular interactions) with IRRAS (for conformational order) and high-resolution microscopy like STM (for nanoscale structure) to fully characterize your SAMs [2] [3].

References

Application Notes and Protocols: Functionalization of Gold Surfaces with 11-Mercapto-1-undecanol for Controlled DNA Immobilization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

11-Mercapto-1-undecanol (MCU) is a short-chain alkylthiol compound featuring a hydroxyl-terminated group that serves as an excellent surface diluent in constructing mixed self-assembled monolayers (SAMs) on gold surfaces. Its ability to precisely control the surface environment makes it particularly valuable for DNA immobilization applications in biosensing and diagnostic platforms. MCU functions as a backfilling agent that modulates immobilized biomolecule density and orientation, thereby reducing nonspecific binding and enhancing hybridization efficiency [1]. These application notes provide detailed methodologies for employing MCU to create optimized DNA-functionalized gold surfaces for research and diagnostic applications.

Key Applications and Rationale

Primary Applications
  • DNA Microarray and Biosensor Development: MCU creates well-defined mixed monolayers that improve DNA probe orientation and accessibility for target hybridization [1].
  • Surface Plasmon Resonance (SPR) Platforms: The controlled surface chemistry enabled by MCU functionalization enhances the sensitivity and specificity of SPR-based detection systems [1].
  • Antibacterial Nanotherapeutics: Gold nanoparticles functionalized with MCU and antibiotics show enhanced efficacy against antibiotic-resistant bacteria and biofilms [2].
  • Drug Delivery Systems: MCU-functionalized gold nanoparticles serve as promising carriers for therapeutic agents, offering improved biocompatibility and targeted delivery [2] [3].
Mechanism of Action

MCU operates through a dual mechanism on gold surfaces:

  • Surface Displacement: Incorporates into pre-formed DNA monolayers and progressively displaces adsorbed DNA molecules with extended exposure time [1].
  • Molecular Reorientation: Promotes a more upright orientation of DNA oligomers, moving terminal functional groups away from the gold substrate to reduce quenching effects and enhance molecular accessibility [1].

Table 1: Comparative Analysis of MCU Functionalization Benefits

Aspect Before MCU Treatment After MCU Treatment Impact on Performance
DNA Surface Coverage High density, crowded Controlled, reduced density Enhanced target accessibility [1]
DNA Orientation Lay-down configuration, nucleotide bases parallel to surface Upright position Reduced nonspecific binding [1]
Fluorescence Signal Low due to substrate quenching Significantly increased Improved detection sensitivity [1]
Hybridization Efficiency Suboptimal due to steric hindrance Enhanced Better diagnostic accuracy [1]

Experimental Protocols

Substrate Preparation

Table 2: Substrate Preparation Specifications

Parameter Specification Notes
Substrate Material Silicon wafers -
Metal Deposition 10 nm Cr adhesion layer, 80 nm Au Electron beam evaporation at pressures < 1 × 10⁻⁶ Torr [1]
Substrate Cleaning Standard plasma cleaning Ensures pristine surface before functionalization
Gold Thickness 80 nm Optimal for SPR and XPS analysis [1]
Materials and Reagents
  • This compound (MCU) (≥97% purity)
  • Thiol-terminated single-stranded DNA (HS-ssDNA)
  • 1 M NaCl-TE buffer (1 M NaCl, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
  • Millipore grade water
  • Nitrogen gas (for drying)
Step-by-Step Functionalization Protocol

The following workflow illustrates the complete MCU functionalization process:

MCU_Functionalization Start Start Preparation Substrate Gold Substrate Preparation Start->Substrate DNA_Immersion Immerse in 1 μM HS-ssDNA in 1 M NaCl-TE buffer for 5 hours Substrate->DNA_Immersion Rinse1 Rinse: Buffer (30 sec) then Millipore Water (1 min) DNA_Immersion->Rinse1 MCU_Solution Prepare 10 μM MCU in aqueous solution Rinse1->MCU_Solution Backfill Immerse in MCU Solution Backfill: 30 min to 18 hours MCU_Solution->Backfill Rinse2 Rinse with Millipore Water for 1 minute Backfill->Rinse2 Dry Dry with N₂ Gas Rinse2->Dry Storage Store under N₂ until analysis Dry->Storage End Functionalized Surface Ready Storage->End

3.3.1. Initial DNA Monolayer Formation
  • DNA Solution Preparation: Prepare 1 μM HS-ssDNA solution in 1 M NaCl-TE buffer [1].
  • Substrate Immersion: Immerse freshly prepared gold-coated substrates in the DNA solution for 5 hours at room temperature [1].
  • Rinsing: Remove samples and rinse thoroughly with buffer for 30 seconds followed by Millipore grade water for 1 minute to remove loosely bound DNA [1].
3.3.2. MCU Backfilling Process
  • MCU Solution Preparation: Prepare 10 μM MCU in aqueous solution [1].
  • Backfilling: Immerse DNA-adsorbed samples in MCU solution for time periods ranging from 30 minutes to 18 hours, depending on desired DNA surface density [1].
  • Optimized Time: 30-minute exposure initiates DNA reorientation; longer exposures progressively displace DNA molecules [1].
3.3.3. Post-Treatment and Storage
  • Rinsing: Remove samples from MCU solution and rinse thoroughly with Millipore grade water for 1 minute [1].
  • Drying: Blow dry with nitrogen gas [1].
  • Storage: Store under nitrogen atmosphere until analysis to prevent surface contamination [1].

Characterization and Quality Control

Analytical Techniques

Table 3: Characterization Methods for MCU-Functionalized Surfaces

Technique Parameters Measured Expected Outcomes
X-ray Photoelectron Spectroscopy (XPS) Surface atomic composition (P 2p, C 1s, N 1s, O 1s, S 2p) Quantitative DNA surface coverage; verification of MCU incorporation [1]
Near-Edge X-ray Absorption Fine Structure (NEXAFS) DNA orientation via N 1s → π* transition Nucleotide base rings more parallel to gold surface after MCU treatment [1]
Fluorescence Intensity Measurements Distance between fluorophore and gold surface Increased fluorescence indicates upright DNA orientation [1]
Surface Plasmon Resonance (SPR) DNA hybridization efficiency Enhanced target capture capacity in mixed monolayers [1]
Critical Performance Metrics
  • DNA Surface Coverage: XPS quantitation shows progressive decrease in DNA density with increasing MCU exposure time [1].
  • Molecular Orientation: Polarization-dependent NEXAFS confirms reorientation of DNA nucleotides toward more parallel alignment with gold surface after MCU incorporation [1].
  • Hybridization Efficiency: Optimal MCU backfilling (30 minutes) significantly improves DNA target capture compared to pure DNA monolayers [1].

Troubleshooting and Optimization

Common Issues and Solutions
  • Incomplete DNA Displacement: Extend MCU backfilling time up to 18 hours for maximum displacement [1].
  • Low Fluorescence Enhancement: Ensure proper MCU concentration (10 μM) and optimize backfill time (30 minutes for initial reorientation) [1].
  • Poor Hybridization Efficiency: Verify DNA surface density through XPS analysis; adjust MCU exposure time to achieve optimal probe spacing [1].
Optimization Parameters
  • MCU Concentration: 10 μM in aqueous solution provides consistent results [1].
  • Temperature: Room temperature (20-25°C) recommended for all steps unless otherwise specified.
  • Time Considerations: Balance between DNA orientation improvement (30 minutes) and density control (longer exposures) based on application requirements [1].

Conclusion

The functionalization of gold surfaces with this compound represents a robust methodology for creating precisely engineered DNA interfaces with enhanced performance characteristics. Through controlled backfilling procedures, researchers can manipulate DNA surface density and orientation to optimize biosensing platforms for specific diagnostic applications. The protocols outlined herein provide reproducible methods for achieving consistent surface properties, enabling advances in microarray technology, point-of-care diagnostics, and fundamental studies of DNA-surface interactions.

References

Comprehensive Application Notes and Protocols: 11-Mercapto-1-undecanol Self-Assembled Monolayers for Advanced Biosensing Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Self-Assembled Monolayers (SAMs) in Biosensing

Self-assembled monolayers (SAMs) of alkanethiols on gold surfaces represent a foundational technology in modern biosensor development, enabling precise control over the molecular interface between sensing platforms and biological analytes. The spontaneous assembly of thiol-containing molecules on gold surfaces through strong sulfur-gold bonds (approximately 45 kcal/mol) creates stable, ordered monolayers with tunable chemical properties [1]. This phenomenon, first discovered in the 1980s, has revolutionized surface engineering for biological applications by providing a simple yet powerful method to create functional interfaces with specific chemical properties [1]. Among these thiol compounds, 11-Mercapto-1-undecanol has emerged as a particularly valuable component in biosensor design due to its hydroxyl terminal group that provides a hydrophilic surface conducive to biological recognition events.

The significance of SAMs in biosensing stems from their ability to create well-defined, reproducible interfaces that can be systematically modified with various biological recognition elements. SAM formation is driven by multiple molecular interactions: the strong chemisorption of thiol groups to gold, followed by the organization of alkyl chains through van der Waals interactions, which leads to the formation of a crystalline-like monolayer structure [1]. For alkanethiols, chains of at least ten carbons (such as this compound) form highly ordered monolayers as the hydrophobic interactions between methylene groups overcome molecular rotational freedom [1]. The resulting platforms provide exceptional versatility for immobilizing antibodies, DNA, peptides, and other biorecognition elements through appropriate functional head groups, making them indispensable in electrochemical, optical, and acoustic biosensors.

Technical Application Notes

Fundamental Properties and Advantages of this compound SAMs

This compound belongs to the class of ω-functionalized alkanethiols that form highly ordered SAMs on gold surfaces. The molecule consists of three key regions: (1) a thiol group for covalent attachment to gold surfaces, (2) an eleven-carbon alkyl chain that facilitates chain-chain interactions and monolayer stability, and (3) a terminal hydroxyl group that provides a hydrophilic interface [1]. The hydroxyl termination creates a surface that resists nonspecific protein adsorption while allowing for further chemical modification through standard conjugation chemistry. This combination of features makes this compound particularly valuable in biosensor applications where controlled presentation of biorecognition elements is essential.

The formation of high-quality SAMs depends critically on molecular purity, as even small amounts of thiol-containing contaminants can significantly disrupt monolayer order and functionality. Studies have demonstrated that contaminants like thioacetic acid at concentrations as low as 1% can cause substantial disorder in SAM structure, evidenced by increased gold signal in ESCA analysis due to reduced monolayer thickness [1]. For this reason, high-purity reagents (≥99%) are essential for reproducible biosensor fabrication. Additionally, the assembly time must be sufficient for molecular reorganization—while initial monolayer formation occurs within minutes to hours, optimal molecular ordering typically requires 12-24 hours [1].

Electrode Selection and Pretreatment Protocols

Gold screen-printed electrodes (SPEs) have become the platform of choice for commercial biosensor applications due to their disposability, reproducibility, and integrated electrode systems. Unlike traditional disk electrodes that require separate counter and reference electrodes, SPEs incorporate all three electrodes on a single substrate, simplifying electrochemical setup and enabling miniaturization [2]. The Metrohm BT220 gold SPE system has been extensively validated for biosensor applications, with numerous studies establishing optimized pretreatment protocols.

Electropolishing in sulfuric acid solution is the most critical step for preparing reproducible gold surfaces. This electrochemical pretreatment removes contaminants and oxides, ensuring consistent SAM formation. Based on systematic studies of the Metrohm BT220 system, the following optimized parameters have been established:

Table 1: Optimized Electropolishing Parameters for Metrohm BT220 Gold SPE

Parameter Optimal Setting Acceptable Range Notes
H₂SO₄ Concentration 0.5 M 0.1-0.5 M Higher concentrations provide more reproducible surfaces
Potential Range -0.2 to +1.3 V -0.2 to +1.2 V 0.0 to +1.6 V Must encompass gold oxidation and reduction peaks
Scan Rate 0.1 V/s 0.05-0.1 V/s Slower rates may improve surface uniformity
Number of Cycles Until stable reduction peak 6-30 cycles Cycle number should ensure consistent gold reduction current (RSD <2.9% for capacitance)
Additional Notes Electrodes should be rinsed with ethanol and water before CV, dried under N₂ Avoid ethanol after pretreatment; use external reference in some cases

Recent research has demonstrated that the number of cyclic voltammetry (CV) cycles should be determined by monitoring the gold reduction peak current rather than using a fixed cycle count. This approach ensures that all electrodes reach the same electrochemical surface state, resulting in remarkably low relative standard deviations for capacitance (below 2.9%) and active surface area (below 1.9%) [2]. Additionally, users should be aware that the reference electrode incorporated in SPEs may be unstable in certain solutions (e.g., ferricyanide/ferrocyanide), and these electrodes should not be used with ethanol-containing solutions after pretreatment, as ethanol can damage the integrated reference [2].

SAM Formation and Characterization

The formation of high-quality mixed self-assembled monolayers using this compound in combination with functional thiols has been successfully demonstrated in multiple biosensing platforms. In these mixed SAMs, this compound serves as a matrix-forming molecule that controls surface packing density and prevents nonspecific binding, while a second thiol with specific functionality (e.g., carboxy, amino, or boronic acid groups) provides sites for biorecognition element immobilization.

Table 2: Documented Mixed SAM Formulations for Biosensing Applications

Application Target SAM Composition Molar Ratio Immobilization Strategy Detection Method Reference
Carcinoembryonic Antigen (CEA) APBA-MUA + this compound Not specified Glycoprotein antibody recognition via phenylboronic acid Amperometric [3]
Carbohydrate-binding Proteins Various glycopeptides + this compound Various ratios Direct glycopeptide immobilization Surface Plasmon Resonance (SPR) [4]
General Protein Detection 11-mercaptoundecanoic acid + this compound Various ratios EDC/NHS chemistry to amine-containing proteins Electrochemical [2] [1]

The formation of mixed SAMs follows a well-established protocol: cleaned gold substrates are immersed in ethanolic solutions containing precisely controlled ratios of thiol compounds for 12-24 hours at room temperature. The resulting monolayers are then rinsed thoroughly with ethanol and water to remove physisorbed material. For electrochemical biosensors, characterization typically includes electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) using standard redox probes such as ferricyanide/ferrocyanide to assess monolayer quality and density. For SPR platforms, the shift in resonance angle provides quantitative information about monolayer formation and subsequent binding events [4].

Performance Data and Characterization

Analytical Performance of SAM-Based Biosensors

Biosensors incorporating this compound in their SAM design have demonstrated excellent analytical performance across multiple detection platforms. The reusable electrochemical immunosensor for carcinoembryonic antigen (CEA) exemplifies the capabilities of these interfaces, achieving a detection limit of 1.1 ng mL⁻¹ with a linear range of 2.5 to 40.0 ng mL⁻¹ [3]. This sensor exhibited remarkable regeneration capability, maintaining consistent performance (RSD of 7.1%) through four complete measurement-regeneration cycles by leveraging the reversible binding between phenylboronic acid and glycoprotein antibodies [3]. The regeneration process employed either an acidic buffer or sorbitol solution to disrupt the boronic acid-sugar interaction without damaging the SAM integrity.

In SPR-based biosensing for carbohydrate-binding proteins, mixed SAMs containing this compound enabled exceptional sensitivity, achieving detection limits of 0.13 nM for Ricinus communis agglutinin (RCA120) and 0.9 nM for human galectin-1 [4]. The performance of these platforms was optimized by systematically varying the ratio of this compound to carboxylic acid-terminated thiols in the mixed monolayer, demonstrating how careful control of SAM composition directly influences biosensor sensitivity. The anti-fouling properties of the hydroxyl-terminated interface were particularly valuable in these applications, minimizing nonspecific binding that could interfere with sensitive detection.

Comparison with Alternative Surface Chemistries

The unique advantages of this compound SAMs become apparent when compared with other surface chemistry approaches. Unlike single-component SAMs that offer limited functionality, mixed SAMs incorporating this compound provide both specific binding sites and resistance to nonspecific adsorption. Compared to polymer-based coatings, these SAMs offer superior molecular-level control over binding site orientation and density. Furthermore, the well-defined nature of alkanethiol SAMs on gold enables more precise characterization and quality control than many alternative surface modification strategies.

Advanced Biosensor Configurations

Specialized SAM Formulations

Beyond basic mixed monolayers, several specialized SAM formulations incorporating this compound have been developed for specific biosensing applications. Reversible biosensors represent a particularly advanced implementation, where the SAM is designed to allow repeated binding and release of recognition elements. The phenylboronic acid-based interface described in Table 2 exemplifies this approach, where the reversible covalent interaction between boronic acid and sugar moieties on antibodies enables sensor regeneration without compromising the underlying SAM integrity [3]. This design strategy significantly advances the economic viability of biosensors by enabling multiple measurements with a single device.

Nanomaterial-enhanced SAMs represent another frontier in biosensor development. The integration of gold nanoparticles, graphene assemblies, carbon nanotubes, and magnetic nanoparticles with SAM-functionalized interfaces has created synergistic systems that amplify detection signals while maintaining the specificity provided by the biological recognition elements [5]. In these configurations, this compound often serves as a stabilizing layer that prevents nanoparticle aggregation while facilitating contact with biological analytes in solution. The unique electronic and optical properties of these nanomaterials, combined with the molecular precision of SAMs, have enabled biosensors with exceptional sensitivity and novel detection modalities.

Experimental Protocols

Protocol 1: Formation of Mixed Self-Assembled Monolayers on Gold SPEs

This protocol describes the formation of mixed SAMs containing this compound and a functional thiol (11-mercaptoundecanoic acid) on gold screen-printed electrodes for biosensor applications.

Materials and Reagents:

  • Metrohm BT220 gold screen-printed electrodes (or equivalent)
  • This compound (≥99% purity)
  • 11-Mercaptoundecanoic acid (≥99% purity)
  • Absolute ethanol (≥99.8%)
  • Sulfuric acid (0.5 M)
  • Nitrogen gas (high purity)
  • Deionized water (18.2 MΩ·cm)

Procedure:

  • Electrode Pretreatment:

    • Connect the gold SPE to the potentiostat and immerse in 0.5 M H₂SO₄ solution.
    • Perform cyclic voltammetry scanning between -0.2 V and +1.3 V at a scan rate of 0.1 V/s.
    • Continue cycling until the gold reduction peak current stabilizes (typically 10-30 cycles).
    • Remove the electrode from the sulfuric acid solution and rinse thoroughly with deionized water.
    • Dry the electrode under a stream of nitrogen gas.
  • SAM Solution Preparation:

    • Prepare a 1 mM total thiol concentration solution in absolute ethanol.
    • Use a molar ratio of 1:4 for 11-mercaptoundecanoic acid:this compound for general protein immobilization applications.
    • Adjust the ratio based on the desired surface density of functional groups (see Table 2 for application-specific ratios).
  • SAM Formation:

    • Immerse the pretreated gold SPE in the SAM solution, ensuring complete coverage of the working electrode.
    • Incubate for 16-24 hours at room temperature in a sealed container to prevent solvent evaporation.
    • After incubation, remove the electrode from the SAM solution and rinse thoroughly with absolute ethanol to remove physisorbed thiols.
    • Dry under a gentle stream of nitrogen gas.
  • Quality Control:

    • Characterize the modified electrode by electrochemical impedance spectroscopy in 5 mM K₃Fe(CN)₆/K₄Fe(CN)₆ in 0.1 M KCl.
    • A well-formed SAM should show increased charge transfer resistance compared to bare gold.
    • Alternatively, use cyclic voltammetry with the same redox probe to verify monolayer formation by decreased peak currents.
Protocol 2: Construction of a Reusable Electrochemical Immunosensor

This protocol details the construction of a reusable immunosensor for carcinoembryonic antigen (CEA) based on phenylboronic acid-functionalized SAMs, adapted from the work described in [3].

Materials and Reagents:

  • Gold SPE with pre-formed mixed SAM (from Protocol 1)
  • 3-aminophenylboronic acid (APBA)
  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
  • N-hydroxysuccinimide (NHS)
  • Horseradish peroxidase-conjugated anti-CEA antibody (HRP-anti-CEA)
  • Carcinoembryonic antigen standards
  • Phosphate buffer saline (PBS, 0.01 M, pH 7.4)
  • Regeneration solution (0.1 M glycine-HCl, pH 2.5, or 0.1 M sorbitol)

Procedure:

  • Phenylboronic Acid Integration:

    • Activate the carboxylic acid groups on the mixed SAM by incubating with 50 mM EDC and 20 mM NHS in water for 30 minutes.
    • Rinse the electrode with deionized water to remove excess EDC/NHS.
    • Incubate with 5 mM 3-aminophenylboronic acid in PBS for 2 hours at room temperature.
    • Rinse thoroughly with PBS to remove unbound APBA.
  • Antibody Immobilization:

    • Incubate the APBA-functionalized electrode with HRP-anti-CEA solution (diluted in PBS according to manufacturer's recommendation) for 1 hour at room temperature.
    • The boronic acid groups will specifically bind to sugar moieties on the antibody glycoprotein.
    • Rinse with PBS to remove unbound antibody.
  • Electrochemical Measurement:

    • Immerse the functionalized electrode in PBS containing H₂O₂ (1 mM) and thionine (0.1 mM) as electron transfer mediator.
    • Incubate with CEA standard or sample for 30 minutes at room temperature.
    • Measure the amperometric response at an applied potential of -0.2 V vs. the on-chip reference electrode.
    • The formation of immunocomplex partially inhibits access to the HRP active center, resulting in decreased electrocatalytic current proportional to CEA concentration.
  • Sensor Regeneration:

    • After measurement, incubate the electrode in regeneration solution (0.1 M glycine-HCl, pH 2.5, or 0.1 M sorbitol) for 5 minutes to dissociate the immunocomplex.
    • Rinse with PBS before the next measurement cycle.
    • The regenerated sensor can be reused for additional measurements with consistent performance (RSD 7.1% for 4 cycles).

Troubleshooting and Optimization Guidelines

Common Issues and Solutions:

  • High nonspecific binding: Increase the proportion of this compound in the mixed SAM to create a more effective anti-fouling surface.
  • Poor electrochemical response: Verify SAM quality through EIS and CV characterization; ensure proper electrode pretreatment.
  • Inconsistent regeneration: Optimize regeneration solution composition and incubation time; sorbitol solutions may be gentler than acidic buffers for maintaining antibody functionality.
  • Low sensitivity: Adjust the ratio of functional thiol to this compound to optimize binding site density while maintaining low nonspecific binding.

Optimization Strategies:

  • Systematically vary the ratio of functional thiol to this compound to find the optimal balance between binding capacity and nonspecific adsorption.
  • Fine-tune the electropolishing parameters based on the specific electrode batch to ensure consistent starting surfaces.
  • For reusable sensors, perform multiple regeneration cycles during optimization to assess long-term stability.

Visual Workflows

The following diagrams illustrate key experimental workflows and biosensor architectures using this compound SAMs.

G cluster_SAM Mixed SAM Composition GoldSPE Gold Screen-Printed Electrode Pretreatment Electrochemical Pretreatment (0.5 M H₂SO₄, CV cycles) GoldSPE->Pretreatment Step 1 SAMFormation SAM Formation (1 mM thiols in ethanol, 16-24h) Pretreatment->SAMFormation Step 2 Functionalization Bio-recognition Element Immobilization SAMFormation->Functionalization Step 3 MU This compound (HO-(CH₂)₁₁-SH) MUA 11-Mercaptoundecanoic acid (HOOC-(CH₂)₁₀-SH) Measurement Analytical Measurement (Amperometric/Impedimetric) Functionalization->Measurement Step 4 Regeneration Regeneration (if applicable) (Glycine-HCl pH 2.5 or Sorbitol) Measurement->Regeneration Step 5 Regeneration->Measurement Reuse

Diagram 1: Comprehensive workflow for biosensor fabrication using mixed SAMs containing this compound, highlighting key steps from electrode preparation to measurement and regeneration.

G GoldSurface Gold Surface MixedSAM Mixed SAM Layer GoldSurface->MixedSAM Self-assembly PBA Phenylboronic Acid Linker MixedSAM->PBA EDC/NHS coupling Antibody Glycoprotein Antibody (HRP-conjugated) PBA->Antibody Reversible sugar binding Antigen Target Antigen (CEA) Antibody->Antigen Immunorecognition Signal Electrochemical Signal Decrease upon binding Antigen->Signal Inhibits electron transfer to HRP MU HO-(CH₂)₁₁-SH This compound MUA HOOC-(CH₂)₁₀-SH 11-Mercaptoundecanoic acid

Diagram 2: Molecular architecture of a reusable immunosensor showing the mixed SAM interface with this compound, phenylboronic acid linker, and antibody-antigen recognition complex that generates the detection signal.

Conclusion

The integration of This compound into self-assembled monolayers for biosensing applications provides a robust, versatile platform for creating highly sensitive and specific biological detection systems. Through precise control of surface chemistry using mixed SAM formulations, researchers can tailor interfaces to optimize biorecognition element orientation, minimize nonspecific binding, and enable novel sensing modalities such as reusable biosensors. The standardized protocols and troubleshooting guidelines presented here offer researchers a solid foundation for implementing these advanced interfaces in diverse biosensing applications, from clinical diagnostics to environmental monitoring. As biosensor technology continues to evolve, the molecular-level control afforded by well-designed SAM systems will remain essential for developing next-generation detection platforms with enhanced performance characteristics.

References

Comprehensive Application Notes and Protocols: Creating Functional Surfaces with 11-Mercapto-1-undecanol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 11-Mercapto-1-undecanol and Its Molecular Properties

This compound (CAS Registry Number: 73768-94-2) is a bifunctional organic compound that has become indispensable in surface science and biomedical engineering. This molecule consists of an 11-carbon alkyl chain terminated with a thiol group (-SH) at one end and a hydroxyl group (-OH) at the opposite end. This unique structure enables the compound to serve as a molecular bridge between inorganic surfaces and biological systems. The thiol group forms strong coordinative bonds with gold and other noble metals, while the hydroxyl terminus provides a platform for further chemical functionalization. This dual functionality makes this compound particularly valuable for creating precisely engineered surfaces with controlled physicochemical properties.

The molecular weight of this compound is 204.37 g/mol, and it typically appears as a white to off-white solid with a melting point ranging from 33-37°C [1]. The compound has a predicted boiling point of 304.0±15.0°C and a density of 0.790 g/mL at 25°C. It shows limited solubility in water but dissolves well in organic solvents such as chloroform, DMSO, and methanol. These physical characteristics make it compatible with various solution-based deposition techniques. The hydroxyl terminus provides a hydrophilic platform that can be further modified through standard conjugation chemistry, enabling the immobilization of biomolecules, therapeutic agents, or additional functional groups to tailor surface properties for specific applications.

Structural Characteristics and Key Properties

The remarkable utility of this compound stems from its specific structural features that enable multiple applications in surface engineering. The extended 11-carbon alkyl chain provides sufficient length for the formation of well-ordered self-assembled monolayers (SAMs) on compatible surfaces. The strong affinity of the thiol group for gold surfaces allows spontaneous formation of stable covalent bonds, creating densely packed, ordered monolayers that effectively modify surface characteristics. Meanwhile, the terminal hydroxyl group confers hydrophilic properties to the surface and serves as a reactive handle for subsequent chemical modifications through esterification, etherification, or other conjugation chemistries.

Table 1: Key Physicochemical Properties of this compound

Property Specification Application Significance
Molecular Formula C₁₁H₂₄OS Balanced hydrophobicity/hydrophilicity
Molecular Weight 204.37 g/mol Optimal for monolayer formation
Melting Point 33-37°C Compatible with various processing conditions
Boiling Point 304.0±15.0°C (predicted) Stable under physiological conditions
Density 0.790 g/mL at 25°C Suitable for solution-based processing
Functional Groups Thiol (-SH) and hydroxyl (-OH) Dual functionality for surface binding and modification
Solubility Chloroform, DMSO, methanol (slightly) Adaptable to different deposition methods

The bifunctional nature of this compound enables the creation of surfaces with specific interfacial properties. When formed into SAMs, the molecular layer effectively changes the surface energy and wettability of the underlying substrate. Surfaces modified with this compound typically exhibit hydrophilic characteristics, with contact angles measuring approximately 28° [2] or even lower than 10° in some configurations [3]. This hydrophilicity is particularly valuable for biomedical applications where protein adsorption and cell adhesion must be controlled. The hydroxyl-terminated surface can be further functionalized with biomolecules, therapeutic agents, or other functional groups, making this compound an exceptionally versatile building block for advanced materials engineering.

Formation and Characterization of Self-Assembled Monolayers (SAMs)

SAM Formation Mechanism

The formation of self-assembled monolayers using this compound occurs through a spontaneous chemical adsorption process when gold substrates are immersed in dilute solutions of the compound. The thiol group (‑SH) coordinates with gold atoms on the surface, forming strong Au‑S bonds that are nearly covalent in character. This process creates a densely packed, highly ordered molecular layer with the hydrocarbon chains tilted at characteristic angles relative to the surface normal. The terminal hydroxyl groups form the outermost surface of the monolayer, creating a platform that can engage in hydrogen bonding and serve as a substrate for further chemical modification. The quality and packing density of the SAM are influenced by several factors, including immersion time, solution concentration, temperature, and solvent choice.

Extensive research has demonstrated that optimal SAM formation typically occurs with immersion times of 24-48 hours in ethanolic solutions containing 0.1-1.0 mM this compound [4] [5]. Longer immersion times generally result in more ordered and stable monolayers as molecules have sufficient time to reorganize into thermodynamically favorable configurations. Ethanol is commonly used as the solvent due to its ability to dissolve this compound while exhibiting good wetting properties on gold surfaces. The formation process can be performed at room temperature, though slightly elevated temperatures (e.g., 40-50°C) may accelerate the assembly process without compromising monolayer quality.

Surface Characterization Techniques

The successful formation and quality of this compound SAMs must be verified through multiple surface characterization techniques:

  • Contact Angle Goniometry: This technique measures the wettability of the modified surface. This compound SAMs typically yield advancing contact angles of approximately 28° [2] or even lower, indicating hydrophilic surfaces due to the terminal hydroxyl groups. This represents a significant decrease from the hydrophobicity of bare gold surfaces or methyl-terminated SAMs, which exhibit contact angles around 107° [2].

  • X-ray Photoelectron Spectroscopy (XPS): XPS confirms the presence of this compound on the surface through the detection of characteristic photoelectron peaks. For SAMs on gold, XPS shows doublet peaks in the S 2p region at 161.9 eV (S 2p₃/₂) and 163.1 eV (S 2p₁/₂), confirming the formation of thiolate species chemically bound to gold surfaces [5]. The ratio between these peak areas is typically 2:1 with a binding energy difference of 1.2 eV.

  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy provides information about the molecular orientation and ordering within the SAM. The spectra show characteristic absorption bands for C-H stretching vibrations in the alkyl chain (around 2850-2920 cm⁻¹) and O-H stretching (around 3200-3600 cm⁻¹). The position and sharpness of these bands indicate the degree of conformational order within the monolayer.

  • Atomic Force Microscopy (AFM): AFM measures topographic features and surface roughness at the nanoscale. Studies have shown that surfaces modified with this compound exhibit low surface roughness, with average values (Ra) around 0.394 nm [2], indicating the formation of uniform molecular layers.

Applications in Biosensing and Diagnostic Platforms

Surface Plasmon Resonance (SPR) Biosensors

This compound plays a critical role in the development of sensitive SPR-based biosensors for detecting carbohydrate-binding proteins and other biomolecules. Researchers have successfully created mixed SAMs using different ratios of this compound and 11-mercaptoundecanoic acid on gold sensor chips to optimize the surface for biomolecule immobilization [6]. The hydroxyl-terminated surface provides a biocompatible interface that minimizes non-specific protein adsorption while allowing oriented immobilization of glycopeptide ligands through well-defined conjugation chemistry.

In practical applications, these functionalized biosensors have demonstrated exceptional sensitivity in detecting lectins such as Ricinus communis agglutinin (RCA₁₂₀) and human adhesion/growth-regulatory galectin-1 (h-Gal-1). The detection limit for RCA₁₂₀ was reported to be as low as 0.13 nM, while for h-Gal-1, the detection limit reached 0.9 nM [6]. This high sensitivity enables the detection of trace amounts of biologically important proteins in complex solutions, making these platforms valuable for diagnostic applications. The mixed SAM approach allows fine-tuning of surface properties to optimize binding capacity while maintaining the biological activity of immobilized recognition elements.

PDMS Micro Membrane Biosensors

This compound has been implemented in the development of novel polydimethylsiloxane (PDMS) micro membrane biosensors that operate based on surface stress analysis. These devices consist of a PDMS thin film layer partially coated with gold, which is subsequently functionalized with this compound to create a sensitive recognition surface [7]. When target analytes interact with the functionalized surface, changes in surface stress cause deflection of the membrane, which can be precisely measured using interferometric techniques.

These biosensors have been successfully applied for the detection of E. coli and other biological targets. The functionalization process involves deploying this compound as a standard solution with a concentration of 0.1 mM [7]. Research has shown that surfaces functionalized with this compound exhibit superior performance compared to other SAMs, with studies reporting significant deflection signals upon target binding. The PDMS micro membrane biosensor platform demonstrates good biocompatibility and can achieve detection with high spatial resolution (approximately 1 nm) when paired with white light interferometer-based detection systems [7].

Table 2: Biosensing Applications of this compound Functionalized Surfaces

Application Target Analyte Detection Limit Key Advantages
SPR Biosensor Ricinus communis agglutinin 0.13 nM High sensitivity, low non-specific binding
SPR Biosensor Human galectin-1 0.9 nM Suitable for complex biological samples
PDMS Micro Membrane Biosensor E. coli Not specified Label-free detection, high spatial resolution
Surface Stress-Based Biosensor Various biological interactions Nanometer-scale deflection measurements Universal platform, real-time monitoring

Drug Delivery and Medical Device Applications

Therapeutic Self-Assembled Monolayers (T-SAMs)

This compound serves as a foundational building block for creating therapeutic self-assembled monolayers (T-SAMs) on medical implant surfaces, particularly for cardiovascular and orthopedic applications. Research has demonstrated that hydroxyl-terminated alkanethiol SAMs of this compound can be formed on 316L stainless steel with 48-hour immersion in ethanolic solutions [4]. These functional SAMs provide a robust platform for the covalent attachment of therapeutic agents through their terminal hydroxyl groups.

In proof-of-concept studies, ibuprofen has been successfully attached to this compound SAMs using Novozyme-435 as a biocatalyst in toluene at 60°C for 5 hours [4]. The resulting T-SAMs demonstrated controlled release kinetics, with in vitro studies showing that 14.1 μg of ibuprofen eluted over 35 days—2.7 μg within the first day and the remainder gradually released over the following weeks [4]. This sustained release profile is particularly valuable for medical implants such as coronary stents or orthopedic devices, where localized drug delivery can prevent restenosis or infection without systemic drug exposure. Similar approaches have been used to attach flufenamic acid to SAMs on gold and titanium surfaces, further expanding the therapeutic possibilities [5].

Enhanced Biocompatibility and Tissue Integration

Beyond drug delivery, this compound SAMs can significantly enhance the biocompatibility of medical implants by creating surfaces that favorably interact with biological systems. The hydrophilic nature of hydroxyl-terminated surfaces reduces non-specific protein adsorption and cellular adhesion, which can be advantageous for applications where biofouling must be minimized. Conversely, these surfaces can be further functionalized with specific bioactive molecules to promote desired cellular responses.

Studies investigating the adhesion of mussel foot proteins (Mfps) to SAMs have revealed that this compound creates surfaces with specific interaction profiles. At acidic pH, Mfps adhered only weakly to OH-terminated SAM surfaces through hydrogen bonding (adhesive interaction energy ≤ -0.5 mJ/m²), in contrast to strong adhesion observed on hydrophobic CH₃-terminated SAMs [3]. This controlled interaction with proteins can be leveraged to design surfaces that either resist or promote specific biological interactions. Additionally, research on tissue engineering applications has shown that surface properties, including wettability and functional groups, significantly influence cell attachment and behavior [2], highlighting the importance of this compound in creating tailored biointerfaces.

Experimental Protocols and Methodologies

Standard Protocol for SAM Formation on Gold Surfaces

Materials Required:

  • This compound (≥97% purity)
  • Absolute ethanol (anhydrous)
  • Gold substrates (typically on glass, silicon, or mica templates)
  • Cleaning supplies: piranha solution (3:1 H₂SO₄:H₂O₂ - EXTREME CAUTION REQUIRED), nitrogen gas
  • Glassware (vials, beakers)
  • Sonicator

Procedure:

  • Substrate Cleaning: Clean gold substrates in freshly prepared piranha solution for 10-15 minutes, then rinse thoroughly with Millipore water and ethanol. (Note: Piranha solution is highly corrosive and reactive; appropriate personal protective equipment and safety protocols must be followed.) Dry substrates under a stream of nitrogen gas.

  • Solution Preparation: Prepare a 1.0 mM solution of this compound in absolute ethanol. The solution should be prepared fresh or stored under inert atmosphere to prevent oxidation.

  • SAM Formation: Immerse the clean gold substrates in the this compound solution for 24-48 hours at room temperature in a sealed container to prevent solvent evaporation.

  • Post-treatment: After immersion, remove the substrates from the solution and rinse thoroughly with absolute ethanol to remove physically adsorbed molecules. Dry under a stream of nitrogen gas.

  • Characterization: Verify SAM quality through contact angle measurements (expected value: ~28°), XPS, or AFM.

This protocol typically produces high-quality SAMs with uniform coverage. For specific applications, variations in concentration (0.1-5.0 mM) and immersion time (12-72 hours) may be optimized.

Protocol for Mixed SAM Formation for Biosensing Applications

Materials Required:

  • This compound
  • 11-mercaptoundecanoic acid
  • Absolute ethanol
  • Gold sensor chips

Procedure:

  • Solution Preparation: Prepare separate 1.0 mM solutions of this compound and 11-mercaptoundecanoic acid in absolute ethanol.

  • Mixed Solution Preparation: Combine the solutions in the desired ratio (typical ratios range from 1:9 to 9:1 depending on the application) to create mixed SAM precursors [6].

  • SAM Formation: Immerse clean gold sensor chips in the mixed solution for 24 hours at room temperature.

  • Rinsing and Drying: Remove chips from the solution, rinse thoroughly with ethanol, and dry under nitrogen.

  • Biomolecule Immobilization: Activate the surface as needed for immobilization of specific biomolecules (e.g., glycopeptides for lectin sensing).

Mixed SAMs provide tunable surface properties that can be optimized for specific biosensing applications, allowing control over biomolecule density and orientation.

The following workflow diagram illustrates the key steps in creating functionalized surfaces using this compound:

G Start Start Surface Preparation SubstrateClean Substrate Cleaning (Piranha Solution) Start->SubstrateClean SolutionPrep Solution Preparation (1mM in ethanol) SubstrateClean->SolutionPrep SAMFormation SAM Formation (24-48h immersion) SolutionPrep->SAMFormation Rinsing Rinsing and Drying SAMFormation->Rinsing Characterization Surface Characterization Rinsing->Characterization Characterization->SubstrateClean Failed Functionalization Surface Functionalization Characterization->Functionalization Quality Verified Application Application Use Functionalization->Application

Diagram 1: Experimental workflow for creating functionalized surfaces using this compound

Protocol for Drug Functionalization on SAM-Modified Surfaces

Materials Required:

  • SAM-coated substrates (gold, stainless steel, or titanium)
  • Therapeutic agent (ibuprofen, flufenamic acid, etc.)
  • Novozyme-435 biocatalyst or conventional coupling agents
  • Anhydrous toluene or other appropriate solvent
  • Heating source

Procedure:

  • SAM Formation: First create this compound SAMs on the substrate using the standard protocol.

  • Reaction Preparation: Place the SAM-coated substrates in a solution containing the therapeutic agent (typically 1-10 mg/mL) and Novozyme-435 biocatalyst (50-100 mg/mL) in anhydrous toluene [4] [8].

  • Reaction: Heat the reaction mixture to 60°C for 5 hours with gentle agitation.

  • Post-treatment: Remove substrates from the reaction mixture and rinse thoroughly with toluene followed by ethanol to remove unreacted compounds and catalyst.

  • Drying and Characterization: Dry substrates under nitrogen and characterize using FTIR, XPS, or HPLC to verify drug attachment and quantify loading.

This protocol enables covalent attachment of therapeutic agents to the hydroxyl terminus of this compound SAMs, creating robust drug-eluting surfaces for medical implants.

Troubleshooting and Technical Considerations

Common Challenges and Solutions
  • Incomplete SAM Coverage: Evidenced by inconsistent contact angles or uneven surface properties. Solution: Ensure thorough substrate cleaning, use fresh solutions, and extend immersion time to 48 hours. Verify solvent purity and exclude moisture from the system.

  • SAM Degradation: SAMs may oxidize or degrade over time, especially under physiological conditions. Solution: Use antioxidants in storage solutions, maintain sterile conditions when required, and consider overcoating for long-term applications.

  • Low Drug Loading: If drug functionalization yields are low: Increase reaction temperature (up to 70°C), extend reaction time (up to 8 hours), or use higher catalyst concentrations (up to 150 mg/mL).

  • Non-specific Binding in Biosensing: If biosensors show high background signals: Optimize mixed SAM ratios, incorporate ethylene glycol segments, or use additional blocking agents.

Stability and Storage Considerations

This compound SAMs demonstrate good stability under physiological conditions, making them suitable for biomedical applications. Studies have shown that properly formed SAMs can maintain their integrity for extended periods in buffer solutions. For storage, SAM-functionalized substrates should be kept in inert atmospheres or under ethanol to prevent oxidation. The pure compound should be stored at 2-8°C [1] in sealed containers under inert gas to preserve functionality.

Conclusion and Future Perspectives

This compound represents a versatile building block for surface engineering across diverse applications from medical devices to diagnostic biosensors. Its well-defined chemistry, biocompatible properties, and capacity for further functionalization make it particularly valuable for creating advanced functional interfaces. The protocols outlined in this document provide researchers with robust methodologies for implementing this compound in various experimental and product development contexts.

Future developments will likely focus on creating more complex surface architectures using this compound as a foundation, including gradient surfaces, dynamically responsive interfaces, and multifunctional coatings that combine sensing and therapeutic capabilities. As surface engineering continues to advance, this compound will undoubtedly remain a key tool enabling innovation at the biology-technology interface.

References

11-Mercapto-1-undecanol in selenium nanoparticle synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Selenium Nanoparticles (SeNPs)

Selenium Nanoparticles (SeNPs) represent an advanced form of the essential trace element selenium, offering a unique combination of high biological activity and significantly reduced toxicity compared to both inorganic and organic selenium compounds [1] [2] [3]. Their core applications in drug development stem from these key properties:

  • Anticancer Activity: SeNPs exhibit selective cytotoxicity, meaning they can induce cell death in cancer cells while showing minimal harmful effects on normal cells [2]. They affect the redox machinery of cancer and normal cells in a differential manner, which is a key mechanism behind their therapeutic potential [3].
  • Immunomodulation: SeNPs can directly interact with and regulate innate immune cells (like macrophages and natural killer cells) and adaptive immune cells (such as T cells), showing great promise as potential adjuvants for immunotherapy [4].
  • Antioxidant and Anti-inflammatory Effects: In normal tissues, SeNPs act as potent antioxidants, helping to control reactive oxygen species (ROS) levels and alleviate oxidative stress, which is beneficial in conditions like arthritis, diabetes, and nephropathy [2] [3].
  • Antimicrobial Properties: SeNPs demonstrate effective activity against a range of bacteria, fungi, and viruses [5].

While one study confirms that 11-Mercapto-1-undecanol has been employed as a surface-modifying agent for SeNPs to investigate their role in reversing drug-induced nephrotoxicity [1], the precise synthesis parameters and quantitative results are not detailed in the available public literature.

Synthesis and Characterization Protocols

The synthesis of SeNPs is broadly categorized into physical, chemical, and biological methods. The table below summarizes the key aspects of these approaches:

Method Description Key Reagents & Conditions Particle Characteristics

| Chemical Synthesis [1] | Reduction of inorganic selenium salts (e.g., sodium selenite) using stabilizing agents. | Precursor: Sodium selenite (Na₂SeO₃). Stabilizers: Bovine Serum Albumin (BSA), chitosan, polysaccharides. Reducing Agents: Ascorbic acid, glutathione. | Size range: 3-20 nm [1]. Spherical shape common. High purity and controllable size. | | Biological Synthesis [6] | Use of microorganisms (bacteria, fungi) or plant extracts to reduce selenium salts. | Strain: Bacillus subtilis SE201412. Condition: 30°C, 18-24h fermentation, 500 mg L⁻¹ Na₂SeO₃. Scaling: 200L fermenter. | Spherical particles, average size: 126 ± 0.5 nm. High conversion rate (99.19%) to SeNPs. | | Physical Synthesis [1] | Techniques like pulsed laser ablation or microwave irradiation. | Target: Selenium pellets/powder. Process: Laser ablation in deionized water. | Size range: 5-400 nm, depending on method and parameters (e.g., 60 nm via excimer laser) [1]. |

The following workflow outlines the general decision-making process for selecting a SeNP synthesis method, with a specific note on the current status of this compound:

G Start Define Application Need MethodSelect Select Synthesis Method Start->MethodSelect Chem Chemical Synthesis MethodSelect->Chem Bio Biological Synthesis MethodSelect->Bio Phys Physical Synthesis MethodSelect->Phys STarget Stabilizer/Target Selection Chem->STarget Bio->STarget Phys->STarget AgentNote e.g., BSA, Chitosan, This compound* STarget->AgentNote Char Characterize SeNPs (SEM, TEM, NTA) STarget->Char AppTest Application Testing (e.g., Toxicity, Bioactivity) Char->AppTest

General Protocol for Chemical Synthesis of SeNPs using Ascorbic Acid [1]

  • Preparation of Solutions:

    • Dissolve 1 mM sodium selenite (Na₂SeO₃) in deionized water.
    • Prepare a 2% (w/v) solution of a stabilizer like Bovine Serum Albumin (BSA) or chitosan in deionized water.
    • Prepare a 100 mM solution of ascorbic acid.
  • Reduction Reaction:

    • Mix the sodium selenite and stabilizer solutions under constant magnetic stirring at room temperature.
    • Slowly add the ascorbic acid solution dropwise to the mixture. The solution will typically change color to a characteristic red, indicating the formation of SeNPs.
  • Purification:

    • Stir the reaction mixture for an additional 1-2 hours to ensure completion.
    • Purify the synthesized SeNPs by dialysis against deionized water or via centrifugation (e.g., 15,000 rpm for 20 minutes) to remove unreacted precursors and by-products.
  • Characterization:

    • Size and Morphology: Analyze using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM). SeNPs are often spherical [1] [6].
    • Size Distribution: Use Nanoparticle Tracking Analysis (NTA) or dynamic light scattering to determine the hydrodynamic diameter and distribution [6].
    • Selenium Content: Determine total selenium content using atomic fluorescence spectrometry [6].

Guidance for Protocol Development with this compound

To develop a protocol for using this compound, you can adapt the general chemical synthesis framework:

  • Role Definition: this compound is an alkanethiol. The thiol (-SH) group has a strong affinity for selenium, allowing the molecule to bind to the nanoparticle surface. The hydroxyl (-OH) group can provide colloidal stability in aqueous solutions and a handle for further functionalization. It likely acts as both a capping and stabilizing agent [1].

  • Proposed Experimental Workflow:

    • Dissolve sodium selenite in a suitable solvent (e.g., water/ethanol mixture if this compound has limited water solubility).
    • Add this compound to the solution at various molar ratios relative to selenium (e.g., 0.5:1, 1:1, 2:1) to optimize stability and size.
    • Initiate reduction using a standard reducing agent like ascorbic acid or sodium borohydride.
    • Purify and characterize the resulting SeNPs as described in the general protocol.

Key Takeaways and Future Directions

  • SeNPs are promising biomedical agents due to their high bioactivity and low toxicity [1] [3].
  • While This compound has been identified as a surface ligand for SeNPs in a specific application (nephrotoxicity reversal) [1], a detailed, publicly available synthesis protocol is currently lacking.
  • Researchers can use established chemical synthesis methods as a foundation, substituting more common stabilizers (like BSA or chitosan) with this compound, and systematically optimizing the reaction conditions.

References

Comprehensive Application Notes and Protocols for Mixed Self-Assembled Monolayers Featuring 11-Mercapto-1-undecanol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mixed Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) represent a highly versatile class of nanostructured organic films that form spontaneously on specific surfaces when exposed to surfactant molecules containing appropriate surface-active functional groups. Among these, alkylthiol-based SAMs on noble metals—particularly gold—have emerged as one of the most extensively studied and applied systems due to their ease of preparation, stability in various environments, and molecular-level control over surface properties. The creation of mixed SAM systems, incorporating two or more distinct thiol species with different terminal functionalities, enables precise tuning of surface characteristics for specialized applications including biosensing, corrosion protection, and material functionalization.

11-Mercapto-1-undecanol (MCU), with the chemical formula C₁₁H₂₄OS and molecular weight of 204.37 g/mol, has established itself as a particularly valuable component in mixed SAM formulations due to its hydrophilic terminal group and well-defined 11-carbon alkyl chain [1]. The hydroxyl-terminated interface created by MCU SAMs presents a polar, biologically compatible surface that can be further functionalized through various chemical reactions, while also serving to resist non-specific protein adsorption in biological environments. This application note comprehensively details established protocols for forming mixed SAMs incorporating MCU across various substrate types, with specific emphasis on DNA functionalization, corrosion-resistant bilayer formation, and facet-selective monolayer patterning for advanced applications in materials science and biotechnology.

Chemical Properties of this compound

This compound (MCU) is a bifunctional organic molecule characterized by a thiol (-SH) head group for covalent attachment to metal surfaces and a hydroxyl (-OH) terminal group that confers hydrophilic surface properties. The compound typically presents as a white to off-white solid at room temperature with a melting point range of 33-37°C [1]. Its molecular structure features an 11-carbon alkyl chain that facilitates the formation of well-ordered, crystalline-like SAM domains due to van der Waals interactions between adjacent chains.

Table 1: Fundamental Physicochemical Properties of this compound

Property Specification Conditions/Notes
CAS Number 73768-94-2 -
Molecular Formula C₁₁H₂₄OS -
Molecular Weight 204.37 g/mol -
Melting Point 33-37°C Literature value
Boiling Point ~304°C Predicted
Flash Point 54°F (12.2°C) Highly flammable
pKa 10.49±0.10 Predicted
Storage 2-8°C Recommended

The hydroxyl termination of MCU enables multiple downstream chemical modification pathways, making it particularly valuable for creating functionalized surfaces. The terminal -OH groups can be oxidized to aldehydes or carboxylic acids, esterified, or converted to other functional groups using standard organic synthesis methodologies [1]. Furthermore, MCU forms highly hydrophilic surfaces when assembled into SAMs, with contact angles typically below 20° [2], which is substantially more hydrophilic than methyl-terminated SAMs that exhibit contact angles of approximately 110°.

From a handling perspective, MCU requires specific storage conditions (2-8°C) and appropriate safety precautions due to its low flash point of 54°F (12.2°C) [1]. The compound demonstrates limited solubility in aqueous solutions but dissolves readily in various organic solvents including ethanol, methanol, chloroform, and DMSO, with solubility characteristics that must be considered when preparing SAM formation solutions.

Protocol 1: Mixed DNA/MCU Monolayers on Gold for Biosensing Applications

Background and Principle

The immobilization of single-stranded DNA (ssDNA) on gold surfaces using mixed self-assembled monolayers containing this compound (MCU) as a spacer molecule has become a fundamental platform for developing numerous biosensing applications. This approach addresses critical challenges in DNA sensor development, including nonspecific adsorption, suboptimal DNA orientation, and steric hindrance between adjacent probe molecules [3]. The sequential assembly process first immobilizes thiol-terminated DNA probes, followed by MCU backfilling, which serves to displace non-specifically adsorbed DNA, reorient the remaining probes into an upright configuration, and create a hydrophilic environment that facilitates DNA hybridization.

The underlying mechanism involves the competitive adsorption between MCU and thiolated DNA on the gold surface. MCU molecules initially incorporate into the pre-formed DNA monolayer and subsequently displace weakly adsorbed DNA molecules through a thermodynamically driven process [3]. This results in a controlled reduction of DNA surface density while simultaneously improving probe accessibility. The hydrophilic nature of the MCU matrix also helps to minimize non-specific interactions with biomolecules in complex samples, making this approach particularly valuable for diagnostic applications requiring analysis in biological fluids such as serum.

Materials and Equipment
  • Substrate Preparation: Silicon wafers coated with 10 nm chromium adhesion layer and 100 nm gold (99.99% purity) by electron beam evaporation
  • DNA Oligomers: HPLC-purified thiol-modified single-stranded DNA (5'-HS-(CH₂)₆-CTGAACGGTAGCATCTTGAC-3') or sequence of choice
  • This compound (MCU): ≥97% purity
  • DNA Immobilization Buffer: 1 M NaCl, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4
  • Ultrapure Water: Millipore grade or equivalent (18.2 MΩ·cm)
  • Solvents: Absolute ethanol for MCU solution preparation
  • Equipment: Atomic Force Microscope (AFM), X-ray Photoelectron Spectrometer (XPS), Surface Plasmon Resonance (SPR) instrument, nitrogen drying system, chemical fume hood
Step-by-Step Procedure
  • Substrate Preparation and Cleaning:

    • Begin with freshly prepared gold substrates (typically evaporated onto silicon wafers with chromium adhesion layer)
    • Clean gold surfaces using oxygen plasma treatment (5 minutes, 100 W) or piranha solution (3:1 H₂SO₄:H₂O₂) CAUTION: Piranha solution is extremely corrosive and must be handled with appropriate safety measures
    • Rinse thoroughly with Millipore water and dry under a stream of nitrogen gas
    • Use substrates immediately after cleaning to prevent surface contamination
  • HS-ssDNA Monolayer Formation:

    • Prepare a 1.0 μM solution of thiolated DNA in immobilization buffer (1 M NaCl, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
    • Immerse freshly cleaned gold substrates in the DNA solution and incubate for 5 hours at room temperature
    • Maintain a consistent temperature during incubation to ensure reproducible surface coverage
    • After incubation, rinse substrates thoroughly with immobilization buffer for 30 seconds followed by Millipore water for 1 minute to remove loosely bound DNA
  • MCU Backfilling Process:

    • Prepare a 10 μM solution of this compound in ultrapure water or absolute ethanol
    • Transfer the DNA-modified substrates to the MCU solution for backfilling
    • Incubate for specific durations depending on desired DNA surface density:
      • 30 minutes: Minimal displacement, optimal for hybridization applications
      • 2-4 hours: Moderate displacement, useful for reducing steric hindrance
      • 18 hours: Maximum displacement, creates low-density DNA monolayers
    • After backfilling, rinse thoroughly with Millipore water for 1 minute
    • Dry under a stream of nitrogen gas and store under nitrogen until analysis
Characterization and Quality Control

Table 2: Characterization Techniques for DNA/MCU Mixed Monolayers

Technique Parameters Measured Expected Outcomes
XPS Atomic composition (P, S, N, C, O), DNA surface density Decreasing P and N signals with increasing MCU exposure time indicates DNA displacement
NEXAFS DNA orientation, molecular ordering DNA bases become more parallel to surface; oligomers adopt more upright orientation
Fluorescence Intensity Fluorophore-substrate distance, DNA orientation Increased fluorescence with MCU incorporation indicates reduced quenching
SPR DNA hybridization efficiency, non-specific binding Enhanced target capture with optimal MCU backfilling (30 min)
AFM/LFM Surface topography, friction forces Homogeneous surface with reduced friction in MCU-rich areas

The successful formation of DNA/MCU mixed monolayers is confirmed through several characteristic observations. X-ray photoelectron spectroscopy (XPS) should show a steady decrease in phosphorus and nitrogen atomic percentages with increasing MCU exposure time, indicating displacement of DNA molecules from the surface [3]. Polarization-dependent NEXAFS measurements typically demonstrate that DNA nucleotide bases tilt toward a more parallel orientation relative to the gold surface after MCU incorporation, suggesting reorganization of the monolayer. Fluorescence intensity measurements of end-labeled DNA probes should show an initial increase in signal with MCU incorporation (30 minutes) as DNA adopts a more upright orientation, moving fluorophores away from the quenching gold surface, followed by a decrease with prolonged MCU exposure (18 hours) due to significant DNA displacement.

Protocol 2: MCU-Based Bilayers on Zinc for Corrosion Protection

Background and Principle

The formation of self-assembled bilayers (SABs) on oxidizable metals such as zinc and its alloys represents an advanced approach for creating nanoscale protective coatings with enhanced corrosion resistance. This methodology employs this compound (MCU) as a foundation layer that provides a well-defined interface for subsequent deposition of organosilane-based secondary layers [4]. The strategic advantage of this approach lies in the combination of the robust attachment provided by the thiol-gold chemistry of the first layer with the enhanced barrier properties and chemical functionality offered by the silane-based second layer.

This bilayer system addresses a significant challenge in corrosion protection: creating durable organic coatings on inherently reactive metals that readily form oxide layers in ambient conditions. The MCU monolayer serves as an effective priming layer because it can be applied to freshly electrodeposited zinc surfaces before significant oxide formation occurs [4]. The hydroxyl-terminated surface presented by the MCU monolayer then enables covalent bonding with various organosilane molecules through condensation reactions, forming a continuous protective bilayer with thickness typically ranging 2-5 nm. The resulting coatings provide exceptional corrosion protection while adding minimal dimensional change to the underlying metal substrate.

Materials and Equipment
  • Substrates: Steel sheets (0.3 mm thickness) with electrodeposited zinc
  • Zinc Electrodeposition Solution: 0.2 M ZnCl₂, 0.65 M H₃BO₃, 2.0 M NH₄Cl, 3.0 mM SDS (dodecyl sulfate sodium salt)
  • This compound (MCU): ≥97% purity
  • Organosilane Reagents: (3,3,3-trifluoropropyl)trimethoxysilane and 3-(heptafluoroisopropoxy)propyltrimethoxysilane
  • Solvents: Absolute ethanol, chloroform
  • Equipment: Electrodeposition system, potentiostat, contact angle goniometer, FTIR spectrometer, XPS system, electrochemical cell for corrosion testing
Step-by-Step Procedure
  • Zinc Substrate Preparation:

    • Electrodeposit zinc onto steel substrates from a solution containing 0.2 M ZnCl₂, 0.65 M H₃BO₃, 2.0 M NH₄Cl, and 3.0 mM SDS
    • Use constant current density of 20 mA/cm² for 30 minutes at room temperature with continuous stirring
    • Immediately transfer freshly electrodeposited zinc substrates to the MCU solution to prevent surface oxidation
  • MCU Monolayer Formation:

    • Prepare a 1 mM solution of this compound in absolute ethanol
    • Immerse freshly electrodeposited zinc substrates in the MCU solution for 48 hours at room temperature
    • After incubation, rinse thoroughly with ethanol to remove physically adsorbed molecules
    • Dry under a stream of nitrogen gas
  • Organosilane Second Layer Application:

    • Hydrolyze the organosilane molecules by dissolving (3,3,3-trifluoropropyl)trimethoxysilane or 3-(heptafluoroisopropoxy)propyltrimethoxysilane in a 9:1 ethanol/water solution at 1 mM concentration
    • Allow the silane solution to hydrolyze for 30 minutes before use
    • Immerse the MCU-modified zinc substrates in the hydrolyzed silane solution for 24 hours at room temperature
    • For polymer network formation, heat to 60°C during deposition
    • Remove samples from solution, rinse thoroughly with ethanol, and dry under nitrogen
Characterization and Quality Control

The protective efficacy of the resulting self-assembled bilayers is evaluated through multiple analytical techniques. Polarization modulation infrared reflection-absorption spectroscopy (PM-IRRAS) confirms the presence of both MCU and organosilane layers through characteristic vibrations: C-O stretch at 1055-1125 cm⁻¹ (MCU), Si-O-C stretch at 1100 cm⁻¹ (bilayer), and C-F stretches between 1140-1350 cm⁻¹ (fluorinated silanes) [4]. Contact angle measurements provide information on surface wettability, with MCU monolayers typically exhibiting contact angles of approximately 82±9°, while fluorinated silane bilayers show significantly increased hydrophobicity.

Electrochemical impedance spectroscopy (EIS) in 0.1 M NaCl solution demonstrates the enhanced corrosion protection offered by the bilayer system compared to bare zinc or MCU monolayer alone. The charge transfer resistance (Rₜ) increases from approximately 500 Ω·cm² for bare zinc to over 3000 Ω·cm² for MCU monolayers, and further improves to 5000 Ω·cm² or higher for complete bilayer systems [4]. Potentiodynamic polarization measurements similarly show a substantial decrease in corrosion current density for bilayer-protected zinc, confirming the effectiveness of this nanoscale coating system.

Protocol 3: Electrochemically Generated Mixed Monolayers with Crystallographic Dependence

Background and Principle

Facet-dependent electrochemical desorption represents a sophisticated approach for creating spatially controlled mixed monolayers on polycrystalline gold substrates. This methodology exploits the fundamental differences in reductive desorption potentials exhibited by thiol SAMs on different gold crystal facets [5]. When a sufficiently negative potential is applied to a thiol-modified gold electrode, the Au-S bonds undergo reductive desorption according to the reaction: RS-Au + e⁻ → Au + RS⁻. Critically, the specific potential at which this occurs varies systematically with surface crystallography, following the sequence: Au(110) > Au(100) > Au(111).

This electrochemical methodology enables the creation of domain-segregated mixed monolayers with patterned chemical functionality at the microscale. The approach is particularly valuable for designing multifunctional surfaces where distinct chemical environments are required to coexist on a single substrate. Applications range from fundamental studies of surface-confined reactions to the development of advanced sensor platforms with spatially encoded recognition elements. The technique offers significant advantages over traditional mixed SAM formation methods by providing exceptional control over the spatial distribution of different thiol components based on the underlying grain structure of polycrystalline gold substrates.

Materials and Equipment
  • Substrates: Polycrystalline gold electrodes (preferably polished to mirror finish)
  • Thiol Solutions: 1 mM 1-undecanethiol (UDT) and 1 mM 11-mercaptoundecanoic acid (MUA) in absolute ethanol
  • Electrolyte Solutions: 0.1 M KOH for reductive desorption, 0.1 M NaClO₄ or phosphate buffers for subsequent characterization
  • Reference Electrode: Ag/AgCl (3 M KCl) or saturated calomel electrode (SCE)
  • Counter Electrode: Platinum wire or mesh
  • Equipment: Potentiostat/galvanostat, electrochemical cell, AFM with lateral force microscopy (LFM) capability, fluid cell for in situ measurements
Step-by-Step Procedure
  • Initial Monolayer Formation:

    • Clean polycrystalline gold electrodes by cycling in 0.5 M H₂SO₄ between -0.2 and +1.5 V (vs. Ag/AgCl) until reproducible voltammograms are obtained
    • Immerse clean gold electrodes in 1 mM 1-undecanethiol (UDT) ethanol solution for 24 hours at room temperature
    • Rinse thoroughly with ethanol and Millipore water to remove physically adsorbed thiols
    • Characterize the quality of the UDT monolayer using cyclic voltammetry in 0.1 M KOH
  • Electrochemical Selective Desorption:

    • Transfer the UDT-modified gold electrode to an electrochemical cell containing 0.1 M KOH solution
    • Apply a linear sweep voltammetry scan from -0.2 V to -1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s
    • Stop the potential sweep at approximately -0.9 V to desorb thiols primarily from Au(111) facets while leaving Au(100) and Au(110) facets largely intact
    • Immediately remove the electrode from the electrochemical cell and rinse with copious Millipore water
  • Backfilling with Functional Thiol:

    • Immerse the electrochemically treated electrode in 1 mM 11-mercaptoundecanoic acid (MUA) ethanol solution for 12-24 hours
    • This allows the MUA to adsorb onto the newly created vacancies on the Au(111) facets
    • Rinse thoroughly with ethanol and water to remove physically adsorbed thiols
    • Characterize the resulting mixed monolayer using LFM and electrochemical methods
Characterization and Quality Control

The successful formation of facet-dependent mixed monolayers is confirmed through several characterization approaches. Cyclic voltammetry in 0.1 M KOH typically shows two distinct reductive desorption peaks corresponding to the different thiol components on various crystal facets. Lateral force microscopy (LFM) in fluid environments enables direct visualization of the friction contrast between hydrophobic UDT domains (primarily on Au(100) and Au(110) facets) and hydrophilic MUA domains (primarily on Au(111) facets) [5].

Friction titration measurements across a range of pH values provide additional verification of the successful patterning. As the solution pH is adjusted, the friction response of MUA-functionalized domains changes dramatically near the apparent surface pKa (typically between pH 5-7 for MUA), while UDT domains show no pH-dependent friction response [5]. This creates a reversible contrast in LFM images that confirms the spatial segregation of the two thiol components based on the underlying crystallography of the polycrystalline gold substrate.

G Start Start: Polycrystalline Gold Substrate UDT Form UDT Monolayer (24h incubation) Start->UDT Step 1 Desorb Selective Electrochemical Desorption at -0.9V UDT->Desorb Step 2 Pattern Patterned Surface: UDT on Au(100)/(110) Vacancies on Au(111) Desorb->Pattern Step 3 Backfill Backfill with MUA (12-24h incubation) Pattern->Backfill Step 4 Final Mixed SAM: UDT + MUA Domain-Segregated Backfill->Final Step 5 Char1 LFM Friction Titration Final->Char1 Characterization Char2 Cyclic Voltammetry Final->Char2 Characterization

Diagram 1: Experimental workflow for creating crystallographically-defined mixed SAMs using electrochemical selective desorption and backfilling. The five-step process results in domain-segregated monolayers with chemical functionality patterned according to the underlying gold crystal facets.

Troubleshooting Guide and Technical Notes

Common Issues and Solutions

Table 3: Troubleshooting Guide for Mixed SAMs with this compound

Problem Potential Causes Solutions
Incomplete SAM formation Contaminated substrate, improper solvent purity, insufficient incubation time Extend incubation time to 48+ hours; use freshly purified solvents; ensure rigorous substrate cleaning
Low DNA hybridization efficiency Excessive DNA surface density, inappropriate MCU backfill time, DNA denaturation Optimize MCU backfill time (30 min recommended); verify buffer conditions; reduce DNA probe concentration
Poor corrosion protection Incomplete bilayer formation, substrate oxidation prior to SAM formation Use freshly electrodeposited zinc; ensure proper silane hydrolysis; extend SAM formation time
Inconsistent electrochemical desorption Non-deaerated solutions, unstable reference electrode, surface contamination Purge electrolytes with inert gas; verify reference electrode potential; ensure clean gold surface
SAM degradation over time Oxidation of thiolate bonds, contamination during storage Store under nitrogen atmosphere; add antioxidant agents; use sealed containers
Technical Notes for Optimal Performance
  • Substrate Preparation: The quality of the final SAM is critically dependent on substrate cleanliness and morphology. For gold substrates, thermal annealing or template-stripping can produce large, atomically flat terraces that improve SAM uniformity. For zinc substrates, immediate transfer from electrodeposition to thiol solution is essential to prevent oxide formation.

  • Solution Considerations: Always use freshly prepared thiol solutions, as disulfide formation can occur over time, particularly in aqueous environments. For electrochemical applications, ensure proper degassing of electrolytes to eliminate oxygen, which can interfere with reductive desorption processes.

  • Environmental Controls: Maintain consistent temperature during SAM formation, as temperature fluctuations can affect adsorption kinetics and final monolayer quality. Control ambient humidity, particularly for silane-based bilayer systems where water content affects hydrolysis and condensation reactions.

  • Characterization Validation: Employ multiple complementary characterization techniques to verify SAM quality. For biosensing applications, validate functional performance with control experiments measuring both specific and non-specific binding under application-relevant conditions.

Applications and Concluding Remarks

The protocols detailed in this application note demonstrate the remarkable versatility of this compound as a fundamental building block for creating advanced surface architectures with tailored properties. In biosensing applications, the DNA/MCU mixed monolayer platform has enabled significant improvements in hybridization efficiency and specificity, particularly when operating in complex biological media such as blood serum [3]. The combination of controlled DNA surface density, optimal probe orientation, and non-fouling background provided by the MCU matrix addresses fundamental challenges in surface-based nucleic acid detection.

In corrosion science, the development of MCU-based bilayer systems on zinc and other oxidizable metals represents a nanoscale approach to corrosion protection that maintains the dimensional and functional characteristics of the underlying substrate while providing enhanced durability [4]. This methodology is particularly relevant for medical device applications, where stainless steel coronary stents functionalized with alkylthiol SAMs have demonstrated potential for localized drug delivery [6].

The electrochemical patterning approach enables the creation of spatially defined chemical functionalities on polycrystalline gold substrates without requiring external lithographic tools [5]. This facet-dependent molecular assembly provides a pathway for developing multifunctional surfaces with applications in fundamental studies of surface-confined reactions, sensor arrays with spatially encoded recognition elements, and platforms for investigating cell-surface interactions with controlled chemical patterning.

As research in surface nanoengineering continues to advance, mixed SAM systems incorporating this compound are expected to play an increasingly important role in bridging molecular-level design with macroscopic functional performance across diverse technological domains including medical devices, diagnostic systems, advanced coatings, and energy technologies.

References

Comprehensive Application Notes and Protocols: 11-Mercapto-1-undecanol (MUD) for Surface Plasmon Resonance (SPR) Biosensing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 11-Mercapto-1-undecanol (MUD) in SPR Technology

Surface Plasmon Resonance (SPR) has emerged as a powerful label-free technique for real-time monitoring of biomolecular interactions, drug discovery, and clinical diagnostics. The technology enables researchers to quantify binding kinetics, affinity, and specificity without the need for fluorescent or radioactive labels. This compound (MUD) plays a critical role in SPR biosensing as a key chemical for functionalizing metal surfaces, particularly gold and silver films. This alkanethiol compound features a thiol (-SH) group that forms self-assembled monolayers (SAMs) on metal surfaces through strong Au-S or Ag-S bonds, and a terminal hydroxyl (-OH) group that provides a hydrophilic interface for subsequent bioconjugation while resisting nonspecific protein adsorption. [1] [2]

The unique molecular structure of MUD makes it particularly valuable for creating well-defined, reproducible surface chemistry on SPR chips, which is essential for generating reliable and interpretable binding data. MUD can be used alone to create non-fouling surfaces or in combination with other functional thiols to create mixed SAMs with tailored densities of reactive groups for ligand immobilization. The hydroxyl-terminated surface not only minimizes nonspecific binding but also serves as a foundation for further chemical modification using various bioconjugation strategies. These properties make MUD an indispensable component in SPR biosensor development for diverse applications including protein-protein interaction studies, antibody characterization, and carbohydrate-lectin binding analysis. [1] [2]

Chemical Properties and Specifications of this compound

Molecular Characteristics

This compound (MUD) is a linear alkanethiol compound with specific molecular properties that make it ideal for SPR applications. The compound has a molecular formula of C₁₁H₂₄OS with an average molecular mass of 204.372 g/mol and a monoisotopic mass of 204.154786 Da. The chemical structure consists of an 11-carbon alkyl chain with a thiol (-SH) group at one end and a hydroxyl (-OH) group at the opposite terminus. This molecular arrangement creates an amphiphilic character that facilitates the formation of highly ordered self-assembled monolayers on metal surfaces. The solid form of MUD has a melting point range of 33-37°C (literature value), and it exhibits a flash point >113°C (closed cup), indicating reasonable thermal stability for handling and storage. [3] [4]

Handling and Safety Considerations

Proper handling of MUD is essential for both safety and experimental reproducibility. The compound carries a Warning signal word with specific hazard classifications including Eye Irritation (Category 2), Skin Irritation (Category 2), and Specific Target Organ Toxicity (Single Exposure, Category 3) with the respiratory system identified as the target organ. Appropriate personal protective equipment including N95 dust masks, eyeshields, and gloves is recommended when handling this compound. MUD is classified as a combustible solid (Storage Class Code 11) and has a water pollution classification of WGK 3, indicating it is highly water-polluting and requires careful disposal considerations. Researchers should implement proper engineering controls and work in well-ventilated areas, preferably within fume hoods, when preparing MUD solutions or handling the solid material. [3]

Table 1: Chemical and Physical Properties of this compound

Property Specification Notes
Chemical Formula C₁₁H₂₄OS
Molecular Weight 204.372 g/mol
Purity ≥97% [3]
Physical Form Solid At room temperature
Melting Point 33-37°C Literature value
Flash Point >113°C Closed cup
Water Pollution WGK 3 Highly water-polluting
Storage Combustible Solids Storage Class Code 11

Surface Modification Protocols for SPR Chips

Formation of Self-Assembled Monolayers (SAMs) with MUD

The formation of high-quality SAMs with MUD is fundamental to creating reproducible SPR surfaces. The protocol begins with thorough cleaning of the gold or silver SPR chip. For gold films, standard cleaning procedures include oxygen plasma treatment or piranha solution (Caution: piranha solution is extremely dangerous and requires special handling), followed by rinsing with copious amounts of ethanol and water. For silver films, which are more susceptible to oxidation, immediate processing after deposition is recommended. The SAM formation is typically performed by immersing the clean metal substrate in a 4-5 mM solution of MUD in ethanol for a period of 2 hours at room temperature. Following immersion, the chip is thoroughly rinsed with pure ethanol to remove physically adsorbed molecules and dried under a stream of nitrogen gas. The quality of the SAM can be assessed through contact angle measurements (expected water contact angle of ~20-30° for hydroxyl-terminated surface) and SPR characterization, which typically shows a stable baseline with minimal drift. [2]

For specialized applications requiring functional groups for bioconjugation, mixed SAMs can be prepared using combinations of MUD and carboxylic acid-terminated thiols such as 16-mercaptohexadecanoic acid (MHDA). An optimal mole ratio of 10:1 (MUD:MHDA) has been demonstrated to provide sufficient functional groups for ligand immobilization while maintaining low nonspecific binding. The mixed SAM is formed by immersing the metal substrate in a binary mixture of MUD (5 mM) and MHDA (0.5 mM) in ethanol for 2 hours, followed by the same rinsing and drying procedures as for pure MUD SAMs. This mixed monolayer approach creates a surface with controlled density of carboxylic acid groups that can be activated for covalent immobilization of biomolecules using standard carbodiimide chemistry (EDC/NHS). [1] [2]

Preparation of Dextran-Modified SPR Sensor Chips

For applications requiring a three-dimensional matrix for enhanced ligand immobilization capacity, MUD can serve as the foundation for dextran-modified SPR sensor chips. The multi-step modification process begins with the formation of a MUD SAM on the gold surface as described above. The hydroxyl-rich surface then undergoes sequential chemical modifications: first, reaction with epichlorohydrin (2% v/v in 0.1 M NaOH) for 3 hours to introduce epoxy groups; second, conjugation with dextran (300 g/L, 500 kDa in 0.1 M NaOH) for 24 hours to create a hydrogel matrix; and finally, carboxymethylation in 1.0 M bromoacetic acid in 2 M NaOH for 24 hours to generate carboxylic acid functionalities throughout the dextran matrix. The resulting carboxymethyl dextran SPR sensor chip provides significantly increased surface area and binding capacity compared to planar SAMs, making it particularly suitable for detecting small molecules or interactions with fast kinetics. [5]

Table 2: Summary of Surface Modification Protocols Using MUD

Modification Type MUD Concentration Incubation Time Additional Reagents Applications
Simple SAM 4 mM in ethanol 2 hours None Non-fouling surfaces, basic functionalization
Mixed SAM 5 mM MUD + 0.5 mM MHDA in ethanol 2 hours 16-mercaptohexadecanoic acid (MHDA) Controlled density of functional groups
Dextran Matrix 5 mM in ethanol/water (8:2) 24 hours Epichlorohydrin, dextran, bromoacetic acid High-capacity 3D surfaces for enhanced sensitivity

The following workflow diagram illustrates the primary surface modification pathways using MUD for SPR biosensor development:

Start Clean SPR Chip (Gold/Silver) SAM Form MUD SAM (4-5 mM in ethanol, 2 hr) Start->SAM Path1 Simple SAM Surface SAM->Path1 Path2 Mixed SAM (10:1 MUD:MHDA) SAM->Path2 Path3 Dextran Matrix (Multi-step process) SAM->Path3 App1 Non-fouling surface Protein resistance Path1->App1 App2 Controlled immobilization Ligand coupling Path2->App2 App3 High-capacity 3D surface Small molecule detection Path3->App3

Performance and Stability Assessment of MUD-Modified SPR Sensors

Stability of MUD-Protected Silver Films

The application of MUD as a protective layer for silver-based SPR sensors has demonstrated remarkable improvements in stability while maintaining the superior sensitivity of silver compared to gold. Silver films typically exhibit 5 times greater field enhancement and 1.4 times deeper penetration depth than gold films, offering significant advantages for detection sensitivity. However, bare silver films are highly susceptible to oxidation and sulfuration, leading to rapid performance degradation. Research has shown that MUD SAMs effectively protect silver films from degradation, maintaining excellent stability in both pure water and 0.01 M phosphate buffered saline (PBS) buffer solutions. This protection enables the practical utilization of silver's enhanced optical properties without compromising sensor longevity. [2]

Quantitative stability assessments reveal that MUD-protected silver films maintain consistent SPR response over extended periods, whereas unprotected silver films show significant signal drift and degradation. The protective mechanism of MUD SAMs involves the formation of a dense, organized molecular barrier that prevents oxygen and other corrosive species from reaching the silver surface. The molecular chain length of MUD (11 carbons) provides an optimal balance between protective capability and minimal impact on SPR sensitivity. This advancement makes silver-based SPR sensors practically viable for routine laboratory use and commercial applications, potentially enabling detection limits approaching the theoretical maximum for SPR systems. [2]

Sensitivity and Detection Limits

MUD-functionalized SPR sensors demonstrate exceptional performance in quantitative biomolecular interaction analysis. The sensitivity of silver-based SPR sensors protected with MUD SAMs has been calculated to be 127.26 deg/RIU (refractive index unit), measured using different concentrations of NaCl solutions. This high sensitivity translates to an exceptional refractive index resolution of 2.207 × 10⁻⁷ RIU, which approaches the theoretical limit for SPR sensors operating at 632.8 nm wavelength. In practical applications, these sensors have achieved impressive detection limits for specific biomolecules. For example, an immunosensor configured with mixed SAMs of MUD and MHDA (1:10 ratio) demonstrated detection of rabbit immunoglobulin G (IgG) with a limit of detection as low as 22.516 ng/mL. Similarly, in carbohydrate-protein interaction studies, MUD-based biosensors detected Ricinus communis agglutinin (RCA₁₂₀) with a detection limit of 0.13 nM and human galectin-1 with a detection limit of 0.9 nM. [1] [2]

Table 3: Performance Metrics of MUD-Modified SPR Sensors

Performance Parameter Value Experimental Conditions
Sensitivity (Silver-based) 127.26 deg/RIU Measured with NaCl solutions
Refractive Index Resolution 2.207 × 10⁻⁷ RIU At 632.8 nm wavelength
Detection Limit (Rabbit IgG) 22.516 ng/mL Mixed SAM (MUD:MHDA 10:1)
Detection Limit (RCA₁₂₀) 0.13 nM Glycopeptide-based biosensor
Detection Limit (Human Galectin-1) 0.9 nM Glycopeptide-based biosensor
Stability in PBS Excellent Protected silver film in 0.01 M PBS

Advanced Applications and Experimental Protocols

Biomolecule Immobilization and Binding Studies

The MUD-functionalized surfaces serve as versatile platforms for immobilizing various biomolecules to study specific interactions. For protein immobilization, the standard approach involves activating carboxylic acid groups in mixed SAMs (MUD:MHDA) using a fresh mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl) carbodiimide (EDC) in water. Typically, a solution of 0.4 M EDC and 0.1 M NHS is injected over the sensor surface for 7-10 minutes to activate the carboxyl groups, followed by immediate injection of the ligand solution (0.1-1 mg/mL in appropriate immobilization buffer, typically 10 mM sodium acetate, pH 4.0-5.5). The remaining activated esters are then quenched with 1 M ethanolamine-HCl (pH 8.5) for 5-10 minutes. It is critical to maintain a low coupling density (6-8 response units, where 1 RU = 150 pg protein per mm²) for kinetic studies to minimize mass transport effects and rebinding artifacts. [5]

For carbohydrate-protein interaction studies, neoglycopeptides can be immobilized on MUD-based mixed SAMs to create sensitive biosensors for detecting lectins and other carbohydrate-binding proteins. The selection of specific glycopeptides is based on previous screenings of solid-phase glycopeptide libraries with target proteins. The biosensors are optimized by adjusting the ratio of MUD to carboxylic acid-terminated thiols in the mixed SAMs, with different ratios (e.g., this compound with 11-mercaptoundecanoic acid, or 3-mercapto-1-propanol with 11-mercaptoundecanoic acid) evaluated for optimal performance. These configurations have demonstrated exceptional sensitivity in detecting carbohydrate-binding proteins even in complex biological samples, with minimal interference from non-specific binding. [1]

Kinetic Analysis and Data Processing

The following experimental workflow illustrates the complete process for SPR-based binding analysis using MUD-functionalized surfaces:

Start SPR Chip Preparation Step1 MUD SAM Formation (4 mM in ethanol, 2 hr) Start->Step1 Step2 Surface Activation (EDC/NHS, 7-10 min) Step1->Step2 Step3 Ligand Immobilization (10 mM sodium acetate, pH 4-5.5) Step2->Step3 Step4 Quenching (1 M ethanolamine, pH 8.5) Step3->Step4 Step5 Analyte Injection (Serial dilutions in running buffer) Step4->Step5 Step6 Kinetic Analysis (Anabel software, 1:1 Langmuir model) Step5->Step6

Kinetic analysis of binding interactions performed on MUD-functionalized SPR sensors follows established protocols for data processing and quality assessment. Serial two-fold dilutions of analytes in running buffer (typically 10 mM PBS with 0.005% Tween-20, pH 7.4) are injected over the immobilized ligand surface at a constant flow rate of 10-30 μL/min. The association phase is monitored during analyte injection, followed by dissociation phase monitoring during buffer flow. The sensor surface is regenerated between cycles using appropriate conditions that remove bound analyte without damaging the immobilized ligand. For quantitative kinetic analysis, dissociation constant (K_D) values are evaluated using specialized software such as Anabel by fitting the sensorgram data using a 1:1 Langmuir binding model and observed binding constant linearization method. Each analyte concentration should be measured in duplicate or triplicate to ensure data reproducibility, and reference surface subtraction should be performed to correct for bulk refractive index changes and nonspecific binding. [5]

Summary and Implementation Considerations

The application of This compound (MUD) in SPR biosensing provides researchers with a versatile and robust platform for studying biomolecular interactions. The key advantages of MUD-based surfaces include their ability to form well-defined self-assembled monolayers, resistance to nonspecific protein binding, compatibility with various immobilization chemistries, and exceptional performance in protecting reactive metal surfaces such as silver. These properties make MUD an invaluable tool for developing sensitive and reproducible SPR biosensors for basic research, drug discovery, and diagnostic applications.

When implementing MUD-based SPR protocols, researchers should consider several critical factors for success. First, surface preparation is essential—metal films must be clean and freshly prepared before MUD SAM formation. Second, the choice of SAM configuration (pure MUD vs. mixed SAMs) should be tailored to the specific application, with pure MUD providing maximum non-fouling characteristics and mixed SAMs enabling controlled ligand immobilization. Third, optimization of immobilization density is crucial for kinetic studies, as excessively high density can lead to mass transport limitations and inaccurate kinetic parameters. Finally, proper buffer selection including appropriate additives such as surfactants (e.g., 0.005% Tween-20) can minimize nonspecific binding and maintain analyte stability during experiments. By following these guidelines and the detailed protocols outlined in this document, researchers can leverage the full potential of MUD-functionalized SPR sensors for their interaction studies.

References

Biomolecule Immobilization on Hydroxyl-Terminated SAMs: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Hydroxyl-terminated self-assembled monolayers (SAMs) serve as versatile and well-defined platforms for immobilizing various biomolecules in applications ranging from drug-eluting implants to biosensors and enzymatic biocatalysts. These monolayers provide highly ordered interfacial architectures that facilitate controlled presentation of functional groups for subsequent biomolecule attachment [1]. The hydroxyl terminus offers a reactive handle for further chemical functionalization while imparting moderate hydrophilicity and low non-specific protein adsorption in its native state [2]. This protocol collection details standardized methodologies for biomolecule immobilization onto hydroxyl-terminated SAMs, with particular emphasis on covalent conjugation strategies, characterization techniques, and specific applications in biomedical devices and biotechnology.

The fundamental advantage of hydroxyl-terminated SAMs lies in their ability to create precisely engineered surfaces with controlled chemical functionality. When properly functionalized, these surfaces can specifically immobilize biomolecules while resisting non-specific adsorption, thereby enhancing signal-to-noise ratios in sensing applications and improving efficacy in therapeutic delivery systems [2] [1]. The following sections provide comprehensive protocols for surface preparation, biomolecule immobilization, quality control, and application-specific implementations.

Surface Preparation and Characterization

Formation of Hydroxyl-Terminated SAMs

Protocol: Preparation of OH-SAMs on Gold Surfaces

  • Materials:

    • Gold substrates (typically 10-100 nm Au on chromium/titanium adhesion layer on silicon/silica)
    • 11-mercapto-1-undecanol (≥95% purity)
    • Absolute ethanol (anhydrous, ≥99.8%)
    • Nitrogen gas (high purity, ≥99.995%)
    • Cleaning solutions: Piranha solution (3:1 H₂SO₄:H₂O₂) CAUTION: Extremely corrosive or alternatively oxygen plasma cleaner
  • Procedure:

    • Substrate Cleaning: Clean gold substrates in freshly prepared piranha solution for 10-15 minutes at 80°C. Note: Piranha solution reacts violently with organic materials and must be handled with extreme caution. Rinse thoroughly with Milli-Q water and absolute ethanol. Alternatively, use oxygen plasma treatment (200-300 W, 5-10 minutes).
    • SAM Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol. Use freshly purified ethanol when possible to prevent oxidation.
    • SAM Formation: Immerse the clean, dry gold substrates in the thiol solution for 18-24 hours at room temperature in a sealed container protected from light.
    • Rinsing: Remove substrates from the thiol solution and rinse thoroughly with absolute ethanol to remove physisorbed molecules.
    • Drying: Gently dry the SAM-functionalized substrates under a stream of nitrogen gas.
    • Storage: Store prepared SAMs under nitrogen or in vacuum desiccators if not used immediately. Use within 24 hours for best results in subsequent functionalization steps.
  • Troubleshooting:

    • Incomplete SAM Coverage: Ensure solvent purity and extend immersion time to 36-48 hours.
    • Contamination: Use freshly prepared thiol solution and ensure thorough rinsing.
    • Oxidation: Limit exposure to air and light during SAM formation and storage.
Surface Characterization Techniques

Verification of successful SAM formation and subsequent functionalization is critical for reproducible results. The table below summarizes key characterization methods and their expected outcomes.

Table 1: Surface Characterization Techniques for Hydroxyl-Terminated SAMs

Technique Information Obtained Expected Results for OH-SAM Post-Functionalization Changes
Contact Angle Goniometry [3] [2] Surface wettability and free energy Advancing water contact angle: 20-30° (highly hydrophilic) Increase in contact angle with hydrophobic biomolecule attachment (e.g., 40-70°)
X-ray Photoelectron Spectroscopy (XPS) [3] [2] Elemental composition, chemical states Strong O1s peak (C-OH); C1s peak (C-O); absence of nitrogen Appearance of new elemental peaks (e.g., N1s for proteins/peptides); changes in C1s and O1s spectra
Fourier Transform Infrared Reflection Absorption Spectroscopy (IRRAS) [2] Molecular orientation, chemical bonds O-H stretch (~3200-3400 cm⁻¹), C-H stretches (2920, 2850 cm⁻¹) Decrease in O-H intensity; appearance of new bands (e.g., C=O, amide I/II for proteins)
Atomic Force Microscopy (AFM) [3] Topography, roughness Uniform monolayer with low roughness (~0.5 nm RMS) Increase in thickness/roughness consistent with biomolecule dimensions
Ellipsometry [2] Film thickness ~1.0-1.2 nm for C11OH SAM Thickness increase corresponding to immobilized biomolecule size

Biomolecule Immobilization Strategies

Covalent Immobilization Techniques

Protocol: Carbodiimide-Mediated Coupling of Carboxylic Acid-Containing Biomolecules

  • Principle: This method utilizes carbodiimide chemistry to activate carboxylic acid groups on biomolecules for conjugation with hydroxyl groups on the SAM surface, forming ester linkages [4].

  • Materials:

    • Hydroxyl-terminated SAM substrates
    • Biomolecule with carboxylic acid functionality (e.g., flufenamic acid, peptides)
    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) or similar carbodiimide
    • N-Hydroxysuccinimide (NHS), optional for improved efficiency
    • Appropriate buffer (e.g., MES, pH 4.5-5.5 for EDC; avoid amine-containing buffers)
    • Quenching solution (e.g., hydroxylamine, ethanolamine)
    • Washing solutions (appropriate buffer, deionized water)
  • Procedure:

    • Biomolecule Preparation: Dissolve the target biomolecule in cold buffer at optimal concentration (typically 0.1-10 mg/mL).
    • Activation: Add EDC (final concentration 10-100 mM) and NHS (if used, 5-50 mM) to the biomolecule solution. Incubate on ice for 15-30 minutes.
    • Coupling: Apply the activated biomolecule solution to the hydroxyl-terminated SAM surface. Incubate for 2-4 hours at room temperature or overnight at 4°C.
    • Quenching: Rinse surface with quenching solution to deactivate any remaining activated esters.
    • Washing: Rinse thoroughly with buffer, followed by deionized water to remove physisorbed molecules.
    • Storage: Store functionalized surfaces in appropriate buffer at 4°C or under inert conditions.
  • Alternative: Direct Esterification for Drug Attachment [3]

    • For small molecule drugs like flufenamic acid, direct esterification can be performed by reacting the carboxylic acid-containing drug directly with the OH-SAM under dry heat (e.g., 60-80°C) or acidic conditions with catalyst.
    • This method forms a therapeutic self-assembled monolayer (TSAM) and typically shows an initial burst release followed by sustained release for up to 2 weeks in physiological conditions.

Table 2: Covalent Immobilization Methods for Hydroxyl-Terminated SAMs

Method Reaction Type Biomolecule Requirement Resulting Linkage Applications
Carbodiimide-Mediated Coupling [4] Condensation Carboxylic acid group Ester bond Drug immobilization [3], small molecule conjugation
Direct Esterification [3] Esterification Carboxylic acid group Ester bond Therapeutic SAMs (flufenamic acid) [3]
Isocyanate Reaction [2] Nucleophilic addition Hydroxyl group Urethane (carbamate) bond Alkyl chain immobilization for protein affinity surfaces
Schiff Base Formation [4] Nucleophilic addition Amine group Imine bond Enzyme immobilization (requires stabilization)
Affinity-Based Immobilization

Protocol: Creation of Albumin-Selective Surfaces via C18 Functionalization

  • Principle: This approach exploits the natural affinity of human serum albumin (HSA) for long-chain fatty acids. Immobilizing C18 alkyl chains on OH-SAMs creates reversible binding sites for albumin, which can help prevent thrombus formation on blood-contacting devices [2].

  • Materials:

    • Hydroxyl-terminated SAM substrates
    • Octadecyl isocyanate (≥95%)
    • Anhydrous toluene or tetrahydrofuran (with molecular sieves)
    • Catalyst (e.g., dibutyltin dilaurate, 1-5 mol%)
    • Nitrogen or argon atmosphere
  • Procedure:

    • Reaction Mixture: Prepare 1-10 mM solution of octadecyl isocyanate in anhydrous toluene under inert atmosphere.
    • Catalysis: Add catalyst (e.g., 1-2 drops of dibutyltin dilaurate per 50 mL solution).
    • Functionalization: Immerse OH-SAM substrates in the reaction solution for 4-12 hours at room temperature.
    • Washing: Rinse sequentially with toluene, ethanol, and deionized water to remove unreacted reagents.
    • Characterization: Verify C18 immobilization via XPS (appearance of N1s signal) and contact angle (increase to ~100-110°) [2].
  • Application Notes:

    • The spacing of C18 chains is critical. Dense packing may denature albumin, while optimal spacing preserves native conformation while providing reversible binding.
    • Surfaces with ~30% C18 coverage demonstrated enhanced HSA selectivity over fibrinogen, potentially reducing thrombogenicity [2].

Applications in Drug Delivery and Biomedical Devices

Drug-Eluting Implants

Protocol: Development of Therapeutic SAMs (TSAMs) for Coronary Stents

  • Background: Traditional polymer-based drug-eluting stents can cause inflammatory reactions. TSAMs offer an alternative by delivering drugs directly from metal implant surfaces without polymer coatings [3].

  • Materials:

    • Titanium or gold implant surfaces (e.g., stent material)
    • Hydroxyl-terminated SAM components appropriate for the metal
    • Therapeutic agent (e.g., flufenamic acid as model anti-inflammatory)
    • Sterile tris-buffered saline (TBS), pH 7.4
    • HPLC system for release kinetics
  • Procedure:

    • Surface Hydroxylation: For titanium implants, pre-activate surfaces via plasma treatment, UV/O₃, or chemical etching (e.g., piranha, alkaline treatment) to maximize surface hydroxyl groups [1].
    • SAM Formation: Create dense, hydroxyl-terminated SAMs using appropriate chemistry for the substrate metal.
    • Drug Conjugation: Employ direct esterification or acid chloride esterification to covalently attach drug molecules to the SAM surface [3].
    • Release Testing: Immerse TSAM-coated specimens in TBS at 37°C. Collect eluent at predetermined intervals (1, 3, 7, 14, 21, 28 days).
    • Analysis: Quantify drug release using HPLC. TSAMs typically show initial burst release followed by sustained release for up to 2 weeks [3].
  • Performance Characteristics:

    • Stability: Covalent attachment prevents rapid wash-off compared to physical adsorption.
    • Release Kinetics: Dependent on conjugation chemistry and hydrolytic stability of the linkage.
    • Biocompatibility: Eliminates polymer-related hypersensitivity reactions.
Enzyme Immobilization for Biosensors and Biocatalysis

Protocol: Covalent Enzyme Immobilization on OH-SAMs

  • Background: Enzyme immobilization enhances stability, enables reuse, and facilitates integration into devices. Covalent attachment to SAMs prevents leaching while potentially stabilizing enzyme structure [4] [5].

  • Materials:

    • Hydroxyl-terminated SAM substrates
    • Purified enzyme solution
    • Crosslinkers (e.g., glutaraldehyde, carbodiimides)
    • Appropriate activity assay reagents
  • Procedure:

    • Surface Activation: Activate OH-SAM surfaces using homobifunctional crosslinkers (e.g., glutaraldehyde vapor or solution) that react with both hydroxyls and enzyme amine groups.
    • Enzyme Coupling: Apply enzyme solution (0.1-5 mg/mL in appropriate pH buffer) to activated surface.
    • Incubation: Allow coupling to proceed for 2-12 hours at 4°C to minimize denaturation.
    • Quenching: Block remaining active sites with small molecule amine (e.g., ethanolamine, glycine).
    • Washing: Rinse with buffer to remove physisorbed enzyme.
  • Considerations:

    • Enzyme Orientation: Random orientation may block active sites. Site-specific immobilization requires genetic engineering or specialized chemistry [4].
    • Activity Retention: Multipoint attachment can stabilize enzymes but may reduce conformational flexibility and activity.
    • Molecular Dynamics (MD) Simulations: MD studies help understand immobilization effects on enzyme structure/function at atomic level, guiding optimal surface design [5].

Experimental Workflow and Quality Control

The following diagram illustrates the complete workflow for biomolecule immobilization on hydroxyl-terminated SAMs, from substrate preparation to final application:

G cluster_0 Key Characterization Methods cluster_1 Quality Control Checks Start Start: Substrate Selection P1 Substrate Cleaning Start->P1 P2 OH-SAM Formation P1->P2 P3 Surface Characterization P2->P3 Decision1 SAM Quality Acceptable? P3->Decision1 C1 Contact Angle P3->C1 C2 XPS Analysis P3->C2 C3 AFM/ Ellipsometry P3->C3 P4 Biomolecule Immobilization P5 Quality Control P4->P5 Decision2 Immobilization Successful? P5->Decision2 Q1 Biomolecule Activity Assay P5->Q1 Q2 Surface Density Quantification P5->Q2 Q3 Stability Testing P5->Q3 P6 Functional Testing End Application P6->End Decision1->P1 No Decision1->P4 Yes Decision2->P4 No Decision2->P6 Yes

Figure 1: Comprehensive workflow for biomolecule immobilization on hydroxyl-terminated SAMs. Critical quality control checkpoints ensure surface quality and functional performance. Characterization techniques listed are essential for verifying successful completion of each major step.

Troubleshooting and Optimization

Table 3: Troubleshooting Common Issues in Biomolecule Immobilization on OH-SAMs

Problem Potential Causes Solutions
Low biomolecule loading Insufficient SAM density, inadequate surface activation, suboptimal coupling conditions Extend SAM formation time; optimize activation chemistry (concentration, time, pH); characterize SAM quality before immobilization
Poor biomolecule activity Denaturation, improper orientation, multipoint attachment blocking active sites Use milder coupling conditions; employ site-specific immobilization strategies; include stabilizers in coupling buffer
Rapid release/desorption Incomplete covalent coupling, weak physical adsorption Ensure proper activation of functional groups; include thorough washing steps after coupling; verify covalent linkage through appropriate analytical methods
High non-specific binding Incomplete SAM coverage, hydrophobic contamination Improve SAM formation protocol; include blocking steps with inert proteins or polymers; ensure proper cleaning
Inconsistent results between batches Variation in substrate preparation, SAM formation conditions, or reagent quality Standardize protocols; use fresh reagents; implement rigorous quality control at each step

Conclusion

Hydroxyl-terminated SAMs provide a robust and versatile platform for controlled immobilization of diverse biomolecules. The protocols outlined in this document enable researchers to create well-defined biointerfaces with applications in drug delivery, medical devices, biosensing, and biocatalysis. Success in these applications depends critically on meticulous attention to surface preparation, appropriate choice of immobilization chemistry, and comprehensive characterization at each process step. The continued development of these functionalized surfaces, particularly when combined with computational approaches like molecular dynamics simulations [5] [6], promises further advances in biomedical technology and biotechnology.

References

11-Mercapto-1-undecanol in cisplatin nephrotoxicity reversal

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Cisplatin remains one of the most effective chemotherapeutic agents for treating various solid tumors. However, its clinical utility is severely limited by a dose-dependent side effect: nephrotoxicity, which causes acute kidney injury in a significant proportion of patients [1]. Oxidative stress, resulting from the overproduction of reactive oxygen species (ROS) within renal tubular cells, is a critical mediator of this damage, leading to programmed cell death (apoptosis) [2] [3].

Recent innovative research has explored nanomedicine approaches to mitigate this toxicity. A seminal study demonstrated that synthesizing selenium nanoparticles (SeNPs) and functionalizing them with 11-mercapto-1-undecanol (MUN) creates a compound (Se@MUN) with enhanced antioxidant properties and significant protective effects against cisplatin-induced renal injury [2]. This compound is a compound used to create hydrophilic surfaces on metal substrates [4], and in this context, it serves as a capping agent that stabilizes the selenium nanoparticles and facilitates their cellular uptake.

Mechanism of Action and Signaling Pathways

The nephroprotective effect of Se@MUN is primarily mediated through the inhibition of the ROS-mediated apoptotic pathway. The diagram below illustrates the key signaling pathways involved in cisplatin-induced nephrotoxicity and the points where Se@MUN intervention exerts its protective effects.

G cluster_cisplatin Cisplatin-Induced Signaling cluster_intervention Se@MUN Protective Intervention Cisplatin Cisplatin ROS ROS Overproduction Cisplatin->ROS DNA_Damage DNA Damage Cisplatin->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria p53 p53 Activation DNA_Damage->p53 p53->Mitochondria CytoC Cytochrome C Release Mitochondria->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (Renal Cell Death) Caspase3->Apoptosis SeMUN Se@MUN Nanoparticles Scavenge Free Radical Scavenging SeMUN->Scavenge Block Blocks SeMUN->Block Inhibit1 Inhibits Scavenge->Inhibit1 Inhibit2 Inhibits Scavenge->Inhibit2 Inhibit1->ROS Inhibit2->Mitochondria Inhibit3 Inhibits Block->Caspase3 inv1 inv2

The protective mechanism can be broken down into two key sequential actions:

  • Primary Antioxidant Action: Se@MUN exhibits potent free radical scavenging activity. It significantly prevents the cisplatin-induced overproduction of intracellular ROS, which is a primary trigger for the subsequent apoptotic cascade [2].
  • Inhibition of Apoptotic Execution: By reducing oxidative stress, Se@MUN attenuates key apoptotic events. It effectively blocks the activation of caspase-3, the key "executioner" protease in apoptosis. This leads to the observed reduction in DNA fragmentation and nuclear condensation, ultimately preserving cell viability [2].

Summary of Key Experimental Data

The following table quantifies the protective effects of Se@MUN observed in the referenced in vitro study using HK-2 cells [2].

Experimental Parameter Cisplatin-Induced Damage Protective Effect of Se@MUN
Cell Viability Significant reduction Significant attenuation of reduction
Sub-G1 Peak (Apoptosis) Appearance of Sub-G1 peak Significant attenuation
Nuclear Morphology Nuclear condensation Significant attenuation
DNA Integrity DNA fragmentation Significant attenuation
Caspase-3 Activity Activation Effectively blocked
Intracellular ROS Overproduction Significantly prevented

Detailed Experimental Protocols

Protocol 1: Synthesis of Se@MUN Nanoparticles

This protocol describes the functionalization of selenium nanoparticles with this compound based on the method used in the foundational study [2].

  • Principle: Selenium nanoparticles are capped with this compound via the formation of a stable Se-S bond through a self-assembly process, which enhances their antioxidant properties and cellular uptake.
  • Materials:
    • Sodium selenite (Na₂SeO₃)
    • Glutathione (reduced form, GSH)
    • This compound (MUN)
    • Ethanol (absolute)
    • Deionized water
    • Dialysis membrane (MWCO: 12-14 kDa)
    • Sonicator
  • Procedure:
    • Synthesis of Selenium Nanoparticles (SeNPs): Reduce 10 mM sodium selenite solution with 20 mM glutathione under vigorous stirring at room temperature for 24 hours. The color change to orange-red indicates the formation of SeNPs.
    • Purification: Purify the raw SeNP solution by dialysis against deionized water for 48 hours to remove unreacted ions and byproducts.
    • Functionalization: Incubate the purified SeNPs with a 1 mM ethanolic solution of this compound for 12 hours at room temperature with gentle stirring.
    • Collection: Recover the functionalized nanoparticles (Se@MUN) by centrifugation at 15,000 rpm for 20 minutes and wash three times with ethanol to remove excess MUN.
    • Characterization: Characterize the final product using spectroscopic methods (e.g., FTIR to confirm Se-S bond formation) and microscopic methods (e.g., TEM to determine size and morphology).
Protocol 2: In Vitro Assessment of Nephroprotection

This protocol outlines the methodology for evaluating the protective effects of Se@MUN against cisplatin-induced toxicity in a human renal proximal tubular cell line (HK-2) [2].

  • Principle: Pre-treatment or co-treatment of renal cells with Se@MUN mitigates cisplatin-induced cytotoxicity, ROS production, and apoptosis, which can be quantified using various assays.
  • Materials:
    • HK-2 cell line (human renal proximal tubular cells)
    • Cell culture reagents (DMEM/F12 medium, FBS, penicillin-streptomycin)
    • Cisplatin (stock solution in saline)
    • Se@MUN (stock solution in sterile water or DMSO)
    • MTT assay kit
    • DCFH-DA ROS detection kit
    • Annexin V-FITC/PI Apoptosis Detection Kit
    • DAPI staining solution
    • Caspase-3 activity assay kit
    • Laminar flow hood, CO₂ incubator, microplate reader, flow cytometer, fluorescence microscope.
  • Procedure:
    • Cell Culture and Seeding: Maintain HK-2 cells in complete medium. Seed cells in appropriate culture plates at a density of 1x10⁵ cells/mL and allow to adhere for 24 hours.
    • Treatment:
      • Control Group: Culture medium only.
      • Cisplatin Group: Treat cells with 8-20 µM cisplatin (dose requires optimization based on cell line and desired effect).
      • Se@MUN Protection Group: Pre-treat cells with non-cytotoxic concentrations of Se@MUN (e.g., 5 and 10 µg/mL) for 2-4 hours, then co-treat with cisplatin for 24 hours.
    • Cell Viability Assay (MTT): After treatment, incubate cells with MTT reagent for 4 hours. Solubilize the formed formazan crystals with DMSO and measure the absorbance at 570 nm. Calculate cell viability as a percentage of the control group.
    • ROS Measurement: Incubate treated cells with 10 µM DCFH-DA for 30 minutes at 37°C. Wash cells and measure fluorescence intensity (Ex/Em = 485/535 nm) using a microplate reader or analyze by flow cytometry.
    • Apoptosis Detection:
      • Annexin V/PI Staining: Harvest cells, stain with Annexin V-FITC and Propidium Iodide (PI) according to kit instructions, and analyze by flow cytometry within 1 hour.
      • Nuclear Staining (DAPI): Fix cells with 4% paraformaldehyde, stain with DAPI, and observe nuclear morphology (condensation, fragmentation) under a fluorescence microscope.
    • Caspase-3 Activity: Lyse treated cells and measure caspase-3 activity using a colorimetric or fluorometric assay kit by detecting the cleavage of a specific substrate.

Experimental Workflow for Nephroprotection Assessment

The overall process for evaluating the nephroprotective effects of a compound like Se@MUN in vitro is summarized in the following workflow diagram.

G Start Seed HK-2 Cells Step1 Pre-treatment with Se@MUN (2-4h) Start->Step1 Step2 Co-treatment with Cisplatin (24h) Step1->Step2 Step3 Assay Suite Step2->Step3 MTT MTT Assay (Cell Viability) Step3->MTT ROS DCFH-DA Assay (ROS Level) Step3->ROS Annexin Annexin V/PI (Apoptosis Rate) Step3->Annexin DAPI DAPI Staining (Nuclear Morphology) Step3->DAPI Caspase Caspase-3 Assay (Enzyme Activity) Step3->Caspase Analysis Data Analysis & Mechanistic Insight MTT->Analysis ROS->Analysis Annexin->Analysis DAPI->Analysis Caspase->Analysis

Application Notes and Future Directions

  • Comparative Advantage: The functionalization with this compound is a critical step. It not only stabilizes the selenium nanoparticles but also significantly enhances their cellular uptake in human normal cells compared to bare SeNPs, leading to superior antioxidant and anti-apoptotic efficacy [2].
  • Research Implications: Se@MUN represents a promising selenium species and a novel nanomedicine strategy for preventing cisplatin-induced renal injury. It could potentially be co-administered with cisplatin chemotherapy to mitigate kidney damage, allowing for higher or more prolonged cisplatin dosing regimens.
  • Protocol Variability: The optimal concentration of Se@MUN and cisplatin, as well as the treatment duration (pre-treatment vs. co-treatment), should be determined empirically for different cell lines or experimental settings.
  • Future Work: The in vivo efficacy and safety profile of Se@MUN need to be thoroughly established in animal models. Further research should also explore its potential effects on the anti-tumor efficacy of cisplatin to ensure it does not interfere with the chemotherapeutic action.

References

Application Notes: 11-Mercapto-1-undecanol in Surface Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

11-Mercapto-1-undecanol (MUD) is a medium-chain alkanethiol extensively used to create self-assembled monolayers (SAMs) on gold and silver surfaces. Its terminal hydroxyl (-OH) group provides a hydrophilic interface that resists nonspecific protein adsorption, making it an excellent component for bio-inert surfaces and a diluent in mixed SAMs for biosensing applications [1] [2]. These properties are crucial for developing reliable biosensors in medical diagnostics, environmental monitoring, and drug development.


Experimental Protocols

Protocol 1: Formation of a Mixed Self-Assembled Monolayer (SAM) for Protein Immobilization

This protocol details the creation of a mixed SAM on a gold surface, using MUD and 11-mercaptoundecanoic acid (MUA) for the selective immobilization of biomolecules, adapted from protein and biosensor studies [3] [1].

1. Materials

  • Gold-coated substrate (e.g., on glass or a sensor chip)
  • This compound (MUD)
  • 11-Mercaptoundecanoic acid (MUA)
  • Absolute ethanol (high purity)
  • Phosphate Buffered Saline (PBS), 0.01 M, pH 7.4
  • N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
  • N-hydroxysuccinimide (NHS)
  • Streptavidin
  • Biotinylated antibody (or other biotinylated ligand)
  • Nitrogen gas stream

2. Equipment

  • Surface Plasmon Resonance (SPR) instrument or Atomic Force Microscope (AFM)
  • X-ray Photoelectron Spectrometer (XPS)
  • Contact Angle Goniometer
  • Chemical containers for immersion

3. Procedure 3.1 Surface Preparation and SAM Formation

  • Step 1: Clean the gold-coated substrate (e.g., via piranha treatment or UV-ozone cleaning). Caution: Piranha solution is highly corrosive and must be handled with extreme care.
  • Step 2: Prepare a 1 mM mixed thiol solution in absolute ethanol with a 9:1 molar ratio of MUD to MUA [1].
  • Step 3: Immerse the clean gold substrate in the mixed thiol solution for 18 hours at room temperature to allow SAM formation [4].
  • Step 4: Remove the substrate from the solution, rinse thoroughly with absolute ethanol to remove physically adsorbed thiols, and dry under a stream of nitrogen gas.

3.2 Surface Activation and Ligand Immobilization

  • Step 5: Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in water to activate the terminal carboxylic acid groups of MUA.
  • Step 6: Inject the EDC/NHS mixture over the SAM surface and incubate for 30-60 minutes to form NHS-esters [1] [5].
  • Step 7: Rinse the surface with PBS buffer to stop the activation reaction.
  • Step 8: Immobilize the amine-containing ligand (e.g., streptavidin). This is typically done by flowing a solution for 20-60 minutes [3].
  • Step 9: Rinse with buffer. The surface is now ready for capturing a biotinylated antibody or other biotinylated molecule.

The following workflow summarizes this multi-step surface functionalization process:

G Start Start with Gold Substrate SAM Form Mixed SAM (Immerse in 9:1 MUD/MUA for 18 hrs) Start->SAM Activate Activate Carboxyl Groups (Inject EDC/NHS for 30-60 min) SAM->Activate Immobilize Immobilize Ligand (e.g., Streptavidin) Activate->Immobilize Capture Capture Biotinylated Biomolecule Immobilize->Capture Ready Functional Biosensor Ready Capture->Ready

Protocol 2: Protecting a Silver-based SPR Sensor with an MUD SAM

This protocol uses a pure MUD SAM to protect a chemically sensitive silver film, enhancing the stability and performance of an SPR sensor [2].

1. Materials

  • Silver-coated sensor chip (~50 nm thick, with a 2 nm chromium adhesion layer on K9 glass)
  • This compound (MUD)
  • Alcoholic solution (e.g., ethanol)

2. Equipment

  • Magnetron sputtering system
  • SPR angular spectrum setup

3. Procedure

  • Step 1: Immediately after sputtering the silver film, immerse the sensor chip into a 4 mM solution of MUD in alcohol [2].
  • Step 2: Allow the SAM to form for 2 hours at room temperature.
  • Step 3: Remove the chip and rinse it thoroughly with clean alcohol, followed by deionized water.
  • Step 4: Dry the chip gently under a stream of nitrogen gas.
  • Step 5: The chip is now ready for immediate use in SPR sensing or can be stored stably.

Summary of Quantitative Data

The table below summarizes key quantitative parameters from the referenced protocols.

Parameter Protocol 1 (Mixed SAM) Protocol 2 (Silver Protection) Source
Thiol Concentration 1 mM (total) 4 mM [1] [2]
MUD:MUA Ratio 9:1 (90% MUD) N/A (Pure MUD) [1]
Incubation Time 18 hours 2 hours [4] [2]
Solvent Absolute Ethanol Alcohol [1] [2]
Key Function Resist non-specific binding; present ligands Protect silver from oxidation/sulfuration [1] [2]
Detection Limit N/A Refractive index resolution: 2.207 × 10⁻⁷ RIU [2]

Characterization and Analysis Techniques

Verifying the quality of the SAM is critical for experimental reproducibility.

  • Surface Plasmon Resonance (SPR): Used to monitor SAM formation, protein binding kinetics, and affinity in real-time [1] [2].
  • X-ray Photoelectron Spectroscopy (XPS): Provides quantitative data on the elemental composition and surface fraction of different thiols in a mixed SAM [6] [5].
  • Polarization Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS): Characterizes the molecular orientation and order of the alkanethiol chains within the SAM [5].
  • Contact Angle Goniometry: Measures surface wettability. A successful MUD-rich SAM will be hydrophilic, with advancing water contact angles of <10° to ~30° [4] [2].

Key Considerations for Researchers

  • Stability: MUD forms stable, well-ordered SAMs due to its 11-carbon alkyl chain, which provides strong van der Waals interactions between adjacent molecules [5].
  • Versatility as a Diluent: MUD is highly effective as an inert spacer in mixed SAMs. Its hydroxyl terminus is hydrophilic and neutrally charged, minimizing nonspecific interactions with proteins or DNA, thereby improving the specificity of downstream bioassays [1] [6].
  • Silver vs. Gold: While gold is more commonly used due to its superior chemical inertness, silver offers a sharper SPR resonance and higher sensitivity. Protecting silver with an MUD SAM makes its practical application feasible [2].

References

optimizing 11-Mercapto-1-undecanol SAMs density

Author: Smolecule Technical Support Team. Date: February 2026

Formation and Characterization of MUD SAMs

A high-quality SAM begins with a rigorous and clean protocol. The following workflow outlines the core steps from substrate preparation to characterization, which is crucial for achieving reproducible results.

G Start Start: Substrate Preparation A Gold Substrate Cleaning Start->A B SAM Formation 24h immersion in 1 mM MUD/EtOH A->B C Rinsing 2x with ethanol, 1x with water B->C D Drying Under stream of nitrogen C->D E Characterization Contact Angle, XPS, AFM D->E F End: Use or Store E->F

Detailed Experimental Protocol

Based on literature, here is a standard method for forming MUD SAMs on gold substrates [1] [2] [3]:

  • Substrate Preparation: Use a gold-coated substrate (e.g., silicon wafer with a titanium adhesion layer, topped with 100-200 nm of gold). Clean the gold substrate thoroughly with organic solvents (e.g., acetone, ethanol) and/or UV-ozone treatment prior to SAM formation to remove organic contaminants [4] [1].
  • SAM Formation:
    • Prepare a 1 mM solution of 11-Mercapto-1-undecanol (MUD) in absolute, anhydrous ethanol [1] [3].
    • Immerse the clean gold substrate in the MUD solution. A formation time of 24 hours is commonly used to ensure a dense, well-ordered monolayer [3]. Other studies using similar hydroxyl-terminated thiols have successfully used immersion times of 12 hours or overnight [1] [2].
  • Post-Assembly Rinsing and Drying:
    • After immersion, remove the substrate and rinse it sequentially with fresh, pure ethanol (2x) and deionized water (1x) to remove physisorbed molecules [2] [3].
    • Dry the substrate under a gentle stream of dry nitrogen gas [1] [2].

Key Parameters for Optimization and Troubleshooting

The quality of your SAM can be evaluated and optimized by focusing on a few key experimental parameters and characterization techniques.

Parameter & Target Characterization Method Significance & Notes
Solution Concentration: 1 mM N/A Standard concentration for full surface coverage; lower concentrations may lead to incomplete monolayers.
Formation Time: 12-24 hours Water Contact Angle Target 19°-20° for MUD [5]. Lower angles indicate incomplete coverage or contamination; higher angles suggest a disordered layer or hydrocarbon contamination.
Solvent Purity: Anhydrous Ethanol N/A Essential to prevent oxidation of thiols and ensure proper self-assembly.
Substrate Cleanliness X-ray Photoelectron Spectroscopy (XPS) Check for expected atomic composition (C, O, S). A low sulfur signal may indicate poor attachment or contamination [2].

Frequently Asked Questions (FAQs)

Q1: My water contact angle is too high. What could be wrong? A high contact angle suggests your surface is more hydrophobic than expected. Potential causes are:

  • Contamination: Ensure your gold substrate is meticulously cleaned before SAM formation and that all solvents used are of high purity.
  • Disordered Layer: Verify that you are using anhydrous ethanol and that the formation time is sufficient (≥12 hours).
  • Incomplete Coverage: Extending the SAM formation time to 24 hours can help achieve a denser monolayer [3].

Q2: How can I confirm that the SAM is chemically intact and properly assembled? Besides contact angle, the most direct methods are:

  • XPS: This technique can confirm the presence of sulfur (from the thiol-gold bond) and the expected carbon and oxygen signals from the MUD backbone and terminal OH group [2].
  • Infrared Spectroscopy: IR can be used to verify the formation of a well-ordered, trans-extended alkyl chain by examining the CH₂ stretching vibrations [1].

Q3: Can I mix MUD with other thiols to create a mixed SAM? Yes, mixed SAMs are a common strategy to fine-tune surface properties. They are typically formed by co-adsorbing MUD with another alkane thiol from a mixed solution [6]. The composition of the final monolayer may not directly mirror the solution ratio due to differences in adsorption kinetics between the thiols.

References

preventing oxidation of 11-Mercapto-1-undecanol thiol group

Author: Smolecule Technical Support Team. Date: February 2026

11-Mercapto-1-undecanol: Key Handling Data

Property Value / Condition Notes / Implications
Storage Temperature [1] 2-8°C Store in a refrigerator.
Physical Form [2] [1] Solid (Melting point: 33-37 °C) Handle above melting point to avoid liquefaction at room temperature.
Incompatible Materials [2] Strong oxidizing agents Keep separate from oxidizers to prevent violent reactions.
Atmospheric Sensitivity Air (Oxygen) The thiol (-SH) group is susceptible to oxidation by atmospheric oxygen, leading to disulfide formation [3].

The following diagram outlines the core logic for protecting this compound from oxidation, integrating the principles from the table above.

Start Protecting this compound S1 Prevent Disulfide Bond Formation Start->S1 S2 Minimize Exposure to Oxidants Start->S2 M1 Method: Use Inert Atmosphere (Argon or Nitrogen) S1->M1 M2 Method: Store in Airtight Container S1->M2 M3 Method: Store at 2-8°C S1->M3 M4 Method: Add Chelating Agents (e.g., EDTA, DTPA) S2->M4 Removes Metal Catalysts M5 Method: Segregate from Strong Oxidizers S2->M5

Detailed Experimental Protocols

Here are detailed methodologies you can adapt for your troubleshooting guides and FAQs.

Protocol 1: Preparation of an Air-Stable Stock Solution

This protocol is suitable for preparing a stock solution to be used over multiple days.

  • Principle: Dissolving the solid in a degassed, anhydrous solvent under an inert atmosphere significantly reduces the rate of oxidative degradation.
  • Materials:
    • This compound (solid)
    • Anhydrous solvent (e.g., Ethanol, DMSO, Chloroform - note sparing solubility in DMSO/Chloroform [1])
    • Schlenk flask or a vial with a septum
    • Argon or Nitrogen gas source
    • Magnetic stir bar
  • Procedure:
    • Degas Solvent: Sparge the anhydrous solvent with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.
    • Create Inert Atmosphere: Place the solid this compound into a Schlenk flask or vial. Seal the vessel and flush the headspace with argon/nitrogen for 10-15 minutes.
    • Transfer Solvent: Using a gas-tight syringe, transfer the required volume of degassed solvent into the vessel under a positive pressure of inert gas.
    • Dissolve: Stir the mixture until the solid is completely dissolved. The resulting stock solution should be stored under inert gas at 2-8°C [1].
Protocol 2: Direct Synthesis of the Disulfide

If the goal is to intentionally oxidize the thiol for a specific application, this controlled method is preferable to random atmospheric oxidation.

  • Principle: Use a specific chemical oxidant to quantitatively convert the thiol to its disulfide form. As noted in its uses, this compound can be oxidized by N-phenyltriazolinedione without the need for hydroxyl protection [1].
  • Materials:
    • This compound
    • N-phenyltriazolinedione (or other oxidants like H₂O₂, DMSO)
    • Appropriate solvent (e.g., Chloroform, DCM)
    • Standard flask, stirring apparatus.
  • Procedure:
    • Dissolve the this compound in a suitable solvent.
    • Cool the solution to 0°C (if required by the oxidant).
    • Slowly add one equivalent of the oxidant (e.g., N-phenyltriazolinedione) while stirring.
    • Allow the reaction to warm to room temperature and monitor by TLC or LC-MS until completion.
    • Work up the reaction mixture as appropriate (e.g., washing, extraction) to isolate the disulfide product.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution becoming cloudy or forming a precipitate over time? A: This is a classic sign of oxidation. The thiol groups oxidize, forming disulfide bonds that can link molecules together, creating larger, less soluble aggregates that precipitate out of solution [3]. Review and strictly adhere to the storage and handling guidelines above.

Q2: Can I use this compound in experiments with metal ions or nanoparticles? A: Yes, but with caution. The thiol group has a high affinity for metal surfaces [4] [5]. This property is often exploited to create self-assembled monolayers on gold [5]. However, trace metal ions in solution can also catalyze the oxidation of thiols by oxygen [6]. If your experiment does not require a metal surface, consider adding a chelating agent like EDTA or DTPA to your solution to sequester metal catalysts [6].

Q3: The thiol group is critical for my reaction. How can I confirm it is still reactive after storage? A: You can perform a qualitative disulfide formation test. Take a small aliquot of your stored material and expose it to a mild oxidant (like a dilute hydrogen peroxide solution or DMSO) under controlled conditions. Rapid formation of a precipitate (the disulfide) indicates that the thiol groups are still present and reactive. For a more precise analysis, techniques like Ellman's assay (using DTNB) can be used to quantitatively measure free thiol concentration [6].

References

improving SAMs order and crystallinity 11-Mercapto-1-undecanol

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Parameters for 11-Mercapto-1-undecanol SAMs

For a quick overview, the table below summarizes the fundamental parameters for preparing high-quality this compound SAMs, primarily on gold substrates.

Parameter Optimal Condition / Value Notes & Rationale
Chemical Formula [1] C11H24OS -
Molecular Weight [1] 204.37 g/mol -
Recommended Purity ≥ 97% [2] Higher purity (e.g., 99% [2]) reduces defects from impurities.
Solvent Anhydrous Ethanol [3] [4] Ensolves the thiol, minimizes oxidation.
Solution Concentration 1-5 mM [4] 5 mM is frequently used [3].
Incubation Time 12 hours or overnight [3] [4] Allows for dense, well-ordered packing.
Substrate Gold (Au) [3] [4] Forms a stable Au-S bond. A thin chromium (Cr) adhesion layer (~5 nm) under the gold (20-80 nm) is common [4].
Storage (Thiol) 2-8°C [2] Preserves compound stability.

Detailed Experimental Protocols

Protocol 1: Standard Formation of this compound SAMs on Gold

This protocol is adapted from general SAMs preparation methods used in crystallization studies [3] [4].

1. Substrate Preparation

  • Start with a clean, flat gold substrate (e.g., on a glass slide or QCM sensor chip).
  • A common preparation method involves thermal evaporation of a 5 nm chromium adhesion layer followed by a 20 nm to 80 nm gold layer onto a clean glass surface [4].
  • Clean the gold substrate immediately before use. A standard method is UV-ozone treatment for about 30 minutes, followed by rinsing with acetone and ethanol [5].

2. SAM Solution Preparation

  • Prepare a 1 mM to 5 mM solution of this compound in anhydrous ethanol [3] [4].
  • Use a volumetric flask for accuracy. Ensure the solvent is high-purity and anhydrous to prevent unwanted reactions and water contamination.

3. Monolayer Formation

  • Immerse the clean, dry gold substrate into the thiol solution.
  • Allow the self-assembly to proceed for at least 12 hours (overnight) at room temperature in a sealed container to prevent solvent evaporation [3] [4].

4. Post-Assembly Processing

  • After incubation, remove the substrate from the solution.
  • Rinse it thoroughly with fresh, pure ethanol to remove physically adsorbed molecules.
  • Dry the substrate under a stream of dry nitrogen gas [4].
Protocol 2: In-situ Monitoring of SAM Formation using QCM

The Quartz Crystal Microbalance (QCM) technique is a powerful tool for monitoring the SAM formation process in real-time, providing data on adsorption kinetics and final mass uptake [3].

G Start Start: Clean Gold-coated QCM Sensor A Inject This compound Solution (5 mM in EtOH) Start->A B Real-time QCM Monitoring (Frequency Drop ΔF) A->B C Frequency Stabilizes? (Monolayer Complete) B->C C->A No D Rinse with Pure Solvent (Ethanol) C->D Yes E Final Frequency Reading (Calculate Mass Uptake) D->E End End: Well-formed SAM on QCM Sensor E->End

Procedure:

  • Setup: Place a gold-coated QCM sensor in the flow chamber of the microbalance.
  • Baseline: Establish a stable frequency baseline by flowing pure, anhydrous ethanol over the sensor.
  • Injection & Adsorption: Switch the flow to the 5 mM this compound solution in ethanol. A sharp decrease in the resonant frequency will be observed as thiol molecules adsorb onto the gold surface and form the monolayer [3].
  • Completion: Continue until the frequency stabilizes, indicating that the monolayer is fully formed and no more mass is being adsorbed.
  • Rinsing: Flush the cell with pure ethanol again. A stable frequency after rinsing confirms a stable, chemisorbed monolayer.

Frequently Asked Questions (FAQs)

Q1: My SAMs have poor order and low crystallinity. What are the main factors I should check?

  • Solution Purity: Ensure your this compound and solvent (ethanol) are of the highest available purity. Impurities can disrupt the packing order.
  • Solvent Water Content: Use strictly anhydrous solvents. Water can compete for adsorption sites or lead to oxidation.
  • Incubation Time: Do not shorten the incubation time. A full 12 hours or more is often necessary for molecules to slowly organize into a highly crystalline structure [3] [4].
  • Substrate Cleanliness: Any contamination on the gold surface will create defects in the SAM. Always use a rigorous and proven cleaning protocol before SAM formation.

Q2: How can I characterize the quality and order of my this compound SAM?

  • Water Contact Angle (WCA): This is a quick and easy method. A well-ordered this compound SAM, terminated with hydrophilic hydroxyl (-OH) groups, should give a relatively low water contact angle (hydrophilic surface) [5]. An unexpectedly high contact angle suggests contamination or disorder.
  • X-ray Photoelectron Spectroscopy (XPS): This technique verifies the chemical composition of the monolayer and confirms the presence of sulfur bonded to gold.
  • Fourier-Transform Infrared Spectroscopy (FT-IR): Using polarized IR, you can assess the conformational order by looking at the stretching vibrations of the methylene (-CH₂-) groups. Sharp, high-frequency peaks indicate a well-ordered, all-trans backbone.

Q3: I'm using SAMs to control drug polymorphism. Why is the functional group important? The terminal functional group of the SAM (e.g., -OH for this compound) templates crystal nucleation by creating a specific chemical and structural environment. Research shows that different functional groups (-OH, -COOH, etc.) on the SAM surface lead to the formation of different polymorphs of the same drug (like Carbamazepine) under otherwise identical crystallization conditions [3]. The functional group interacts differently with the crystallizing drug molecules, stabilizing the nucleus of a particular crystal form.

Q4: Are there alternative molecular designs to improve SAM order and thermal properties? Yes, recent research explores tripodal molecular scaffolds like triptycene derivatives. These molecules anchor to the gold surface with multiple thiol groups, providing a more robust and ordered attachment with higher thermal stability compared to single-chain thiols like this compound [5]. This design can lead to denser packing and potentially better thermal transport properties at the interface.

References

Roughness Control in SAMs Formation: FAQs & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: Why is surface roughness control important for SAM formation? The substrate's initial surface roughness is a foundational factor in SAMs technology. A smoother surface promotes the formation of a dense, well-ordered, and defect-free monolayer [1]. This is because molecular self-assembly and packing are highly sensitive to the underlying topography. Rough surfaces, with their peaks and valleys, can lead to disordered molecular packing, increased defect density, and inconsistent monolayer thickness, ultimately compromising the SAM's protective or functional properties [2].

FAQ 2: How can I measure the roughness of my substrate? Accurate measurement is key to control. The table below summarizes standard roughness values and the appropriate techniques for their measurement.

Measurement Method Type Typical Application / Roughness Scale Key Considerations
Atomic Force Microscopy (AFM) [3] Non-contact / Contact Nanoscale to atomic-scale roughness; provides 3D images. High lateral resolution; ideal for quantifying nanoscale roughness on small samples [1].
Scanning Electron Microscopy (SEM) [1] Non-contact Macroscopic and microscopic features. Provides high-resolution images; can be used for 3D roughness profiling after several scans [1].
Profilometer [3] Contact Larger-scale surface irregularities. Traditional method; a sharp stylus may risk damaging very soft surfaces [3].
Optical Interferometry [3] Non-contact Smooth surfaces in electronics and optics. Non-contact; useful for in-process measurement of moving surfaces [3].

FAQ 3: My SAM has low corrosion inhibition efficiency. Could surface roughness be a factor? Yes, absolutely. Surface roughness is a primary suspect. A rough surface can lead to a SAM with more defects, pinholes, and disordered domains. These defects act as pathways for corrosive agents (like chloride ions in a NaCl solution) to penetrate the monolayer and reach the underlying metal substrate, initiating corrosion [1]. To troubleshoot:

  • Verify Initial Surface Prep: Ensure a consistent and thorough surface preparation protocol (e.g., abrasion up to a specific grit, electrochemical polishing) before SAM formation to minimize initial roughness [1].
  • Characterize the SAM: Use techniques like SEM and AFM to examine the morphology and defect density of your formed SAM, comparing it to the initial substrate surface [1].

FAQ 4: What are the standard roughness values to aim for? While the ideal Ra (Roughness Average) value depends on your specific application, the following chart offers a practical reference for "as-machined" surfaces. For SAM studies, surfaces corresponding to 1.6 µm Ra or smoother are typically desirable [4].

Ra (µm) Ra (µin) Typical Appearance & Application
3.2 125 Rough; visible tool marks; suitable for parts under vibration or heavy stress [4].
1.6 63 Good machine finish; produced with controlled feeds and speeds; fewer visible marks [4].
0.8 32 High-grade finish; requires close control; often achieved with grinding [4].
0.4 16 Very high-quality, smooth surface; used for precise dimensions and sliding parts [4].

Experimental Protocol: Substrate Preparation for Low-Roughness SAMs

This protocol outlines the steps to prepare a copper substrate with minimal surface roughness, as described in recent literature [1].

1. Objective: To achieve a mirror-like finish on a copper substrate, providing an optimal base for the formation of an Octadecanethiol (ODT) SAM.

2. Materials & Equipment:

  • Copper substrate (≥ 99.95% purity)
  • Silicon carbide (SiC) abrasive paper in sequential grades (e.g., 400, 800, 1200, 2000 grit)
  • Ethanol (for degreasing)
  • Double-distilled water
  • Hot air dryer

3. Procedure: 1. Abrasion: Mechanically abrade the copper surface using SiC papers. Progress sequentially from coarser to finer grits (e.g., 400 → 800 → 1200 → 2000) until a uniform, mirror-like finish is achieved. 2. Degreasing: Thoroughly rinse and degrease the abraded surface with ethanol to remove any organic contaminants or abrasive particles. 3. Cleaning: Rinse the specimen with copious amounts of double-distilled water to remove any residual ethanol or solvents. 4. Drying: Immediately dry the surface using a stream of hot air. This step is critical to prevent the onset of any oxidation or "flash corrosion" on the freshly prepared, active surface [1].

4. Verification:

  • The success of this preparation can be qualitatively confirmed by a mirror-like visual appearance.
  • For quantitative data, use a technique like AFM to measure the final Ra of the prepared substrate before proceeding with SAM formation.

Workflow and Troubleshooting Visualization

The following diagram illustrates the logical workflow for diagnosing and resolving surface roughness issues in SAM experiments.

roughness_troubleshooting Start Start: Poor SAM Performance Step1 Check Initial Substrate Roughness Start->Step1 Step2 Measure with AFM/SEM Step1->Step2 Step3 Ra Value > Target? Step2->Step3 Step4 Re-prepare Substrate (Re-polish to finer grit) Step3->Step4 Yes Step5 Proceed with SAM Formation Step3->Step5 No Step4->Step2 Step6 Characterize SAM (e.g., SEM, EIS) Step5->Step6 Step7 Defects/Performance OK? Step6->Step7 Step7->Step1 No End Success: Process Validated Step7->End Yes

Key Considerations for Experimental Design

When planning your experiments, keep these cross-cutting factors in mind:

  • Substrate Dependency: The sensitivity of SAM quality to roughness can vary with the substrate metal (copper, gold, etc.) and its crystallographic face (polycrystalline vs. single-crystal) [5].
  • SAM Molecule Interaction: Long-chain molecules like octadecanethiol may be better at spanning minor surface irregularities compared to short-chain molecules [1]. The formation solvent (polarity) and concentration also interact with surface topography to affect the final SAM structure [1].
  • Holistic View: Surface roughness is one critical parameter. Always control other variables such as solution concentration, immersion time, temperature, and solvent choice, as these work in concert with surface finish to determine the final SAM quality [1].

References

11-Mercapto-1-undecanol SAMs reproducibility issues

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting FAQ: MUD SAMs Reproducibility

Here are answers to common specific issues you might encounter during your experiments.

Q: My MUD SAMs show high sample-to-sample variation. What is the most critical step to control?

A: The most critical step is the cleaning of the gold substrate prior to SAM formation. Research has quantitatively shown that the gold cleaning method critically affects the quality and reproducibility of the subsequent SAMs [1].

  • Problem: Organic contamination on the gold surface prevents uniform and complete SAM formation, leading to poor reproducibility.
  • Solution: Employ a rigorous cleaning protocol. A study comparing methods found that "super-piranha" cleaning was superior to standard piranha or ethanol cleaning for removing organic contaminants and producing reproducible SAMs [1].
  • Protocol for Super-Piranha Cleaning:
    • Prepare a boiling mixture of 61% HNO₃ : 30% H₂O₂ : 95% H₂SO₄ in a volume ratio of 1:10:6. Note: Sulfuric acid should be added slowly until the solution boils. [1].
    • Immerse the gold substrates in this solution for about 10 minutes.
    • Thoroughly rinse with high-purity water and dry with nitrogen gas [1].

Q: How does the cleaning method quantitatively affect the SAMs?

A: The table below summarizes findings from a Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) study that used Principal Component Analysis (PCA) to differentiate SAMs based on the cleaning method used on the gold substrate [1].

Cleaning Method PCA Result (Separation in scores plot) Key Finding on SAM Reproducibility
Super-Piranha Isolated as a distinct, tight group Superior; leads to highly reproducible SAMs with low standard deviation between samples.
Piranha Distinct from super-piranha, but less isolated Inferior to super-piranha; leads to greater variability in SAM formation.
Ethanol Distinct from both piranha and super-piranha Least effective; results in the poorest reproducibility.

Q: After cleaning the gold surface, what is a standard protocol for forming a MUD SAM?

A: A standard protocol used in surface science is provided below [1] [2].

  • SAM Formation Solution: Prepare a 1 mM solution of 11-Mercapto-1-undecanol (MUD) in absolute ethanol [2].
  • Immersion: Incubate the freshly cleaned gold substrates in the MUD solution for at least 12 hours (overnight) to allow a complete, ordered monolayer to form [1].
  • Rinsing & Drying: After incubation, remove the substrates and rinse them thoroughly with pure ethanol to remove any physically adsorbed molecules. Finally, dry the samples under a stream of nitrogen gas [2].

This experimental workflow from substrate preparation to final analysis can be visualized as follows:

cluster_0 Critical Steps for Reproducibility Start Start: Gold Substrate Clean Gold Surface Cleaning Start->Clean SAM SAM Formation Clean->SAM Super-Piranha Method (HNO₃:H₂O₂:H₂SO₄) Clean->SAM Analyze Analysis & Use SAM->Analyze 1mM MUD in Ethanol Incubate 12+ hours SAM->Analyze End Functionalized Surface Analyze->End

Key Technical Specifications of this compound

For your experimental planning and documentation, here are the key chemical properties of MUD [3].

Property Value / Description
Chemical Name This compound
CAS Number 73768-94-2
Molecular Formula C₁₁H₂₄OS
Molecular Weight 204.377 g/mol
Melting Point 33-37 °C
Boiling Point ~304 °C (at 760 mmHg)
Density 0.922 g/cm³
Storage 2-8°C
Primary Use Used to produce hydrophilic SAMs terminated with alcohol groups, which can be further functionalized [3].

References

troubleshooting non-specific binding hydroxyl-terminated SAMs

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Reducing Non-Specific Binding

Q: What causes non-specific binding on my hydroxyl-terminated SAMs surface? Non-specific binding (NSB) occurs when molecules interact with your sensor surface through unintended forces, rather than the specific biological interaction you are studying. On hydroxyl-terminated SAMs, this is often due to:

  • Electrostatic Interactions: The analyte and surface carry opposing charges.
  • Hydrophobic Interactions: The analyte interacts with hydrophobic regions on the surface.
  • Incomplete or Poorly Ordered SAMs: Gaps or defects in the monolayer can expose the underlying substrate (e.g., gold), which is highly prone to NSB.
  • Improper Surface Blocking: Failure to effectively block unreacted sites after ligand immobilization.

Q: What strategies can I use to reduce NSB? You can employ several strategies to minimize NSB. The table below summarizes the primary methods, their mechanisms, and example conditions.

Strategy Mechanism of Action Example Conditions & Considerations
Adjust Buffer pH [1] Modifies the net charge of proteins to reduce electrostatic attraction to the surface. Adjust pH to the isoelectric point (pI) of your analyte to neutralize its charge. Avoid pH that may denature your biomolecule.
Use Protein Blockers [1] Adds a protein like BSA to coat the surface and shield it from non-specific interactions. Commonly use 1% BSA in buffer and sample solution.
Add Non-ionic Surfactants [1] Disrupts hydrophobic interactions, a common cause of NSB. Use mild detergents like Tween 20 at low concentrations (e.g., 0.05%).
Increase Salt Concentration [1] Shields charged groups on the analyte and surface, reducing charge-based interactions. Add NaCl (e.g., 150-200 mM) to the running buffer.
Ensure High-Quality SAMs A dense, well-ordered monolayer minimizes exposed substrate and provides a uniform, predictable surface chemistry. Ensure thorough cleaning of the substrate and use pure, high-concentration thiol solutions with adequate assembly time (often 12 hours or more) [2].

Experimental Protocol: Surface Preparation & Optimization

The following workflow integrates the creation of a hydroxyl-terminated SAM with steps specifically designed to minimize NSB. A detailed diagram of this workflow is provided in the next section.

1. Substrate Preparation and SAM Formation

  • Substrate Cleaning: Thoroughly clean the gold electrode/surface. A standard protocol involves plasma cleaning or chemical cleaning with piranha solution (Caution: extremely corrosive) followed by rinsing with ethanol and water.
  • Forming the SAM: Immerse the clean gold substrate in an ethanol solution of your hydroxyl-terminated thiol (e.g., 11-Mercapto-1-undecanol). A typical concentration is 1-10 mM, and assembly should be allowed to proceed for at least 12 hours at room temperature to ensure a dense, well-ordered monolayer [2].
  • Rinsing and Drying: After assembly, rinse the substrate extensively with pure ethanol to remove physically adsorbed thiols and dry under a stream of nitrogen.

2. Surface Activation and Ligand Immobilization (Covalent) This is a common method for attaching enzymes like Glucose Oxidase (GOx) [2].

  • Activation: Place the SAM-modified electrode in an aqueous solution containing a carbodiimide crosslinker like EDC (0.2 mM) and NHS (5 mM) for a period (e.g., 1 hour) to activate the terminal hydroxyl/carboxyl groups.
  • Ligand Immobilization: Incubate the activated surface with a solution of your ligand (e.g., 1.5 mg/mL GOx) for a set time (e.g., 1.5 hours) to allow covalent coupling [2].

3. Blocking and NSB Optimization

  • Blocking: After immobilization, it is critical to block any remaining activated groups. A common method is to incubate the surface with a 1 M ethanolamine hydrochloride (pH 8.5) solution for 15-30 minutes.
  • NSB Test: Before proceeding with your binding experiment, run a negative control by flowing your analyte over the prepared surface without the specific ligand. A significant response indicates NSB [1].
  • Implement NSB-Reduction Strategies: If NSB is detected, incorporate one or more of the strategies from the table above into your running buffer.
    • Start by testing a buffer containing 1% BSA or 0.05% Tween 20.
    • If the problem persists, systematically adjust the pH or salt concentration based on your analyte's properties [1].

Workflow Diagram: SAMs Preparation & NSB Troubleshooting

The diagram below visualizes the key experimental and troubleshooting steps.

Start Start Surface Preparation Clean Substrate Cleaning Start->Clean SAM Form SAM (≥ 12 hours incubation) Clean->SAM Activate Surface Activation (EDC/NHS) SAM->Activate Immobilize Ligand Immobilization Activate->Immobilize Block Block Surface (e.g., Ethanolamine) Immobilize->Block NSB_Test NSB Control Test Block->NSB_Test Decision NSB Acceptable? NSB_Test->Decision Optimize Troubleshoot NSB Decision->Optimize No Success Proceed with Experiment Decision->Success Yes Optimize->NSB_Test Re-test after optimization

Diagram 1: Workflow for preparing hydroxyl-terminated SAMs and troubleshooting non-specific binding.

Key Considerations for Your Experiment

  • Know Your Molecules: Understanding the isoelectric point (pI), charge distribution, and hydrophobicity of your analyte and ligand is the most critical step in selecting the right NSB reduction strategy [1].
  • Systematic Optimization: Introduce one change at a time when troubleshooting and use a non-specific binding control to evaluate its effect. Drastic changes in buffer conditions could denature your proteins, so proceed carefully [1].
  • Surface Characterization: Whenever possible, use techniques like Electrochemical Impedance Spectroscopy (EIS) or Cyclic Voltammetry (CV) to verify the quality of your SAM and the success of the immobilization steps [2].

References

optimizing incubation time for SAMs formation

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: SAM Formation

Problem Symptom Potential Cause Recommended Solution & Protocol
Weak interfacial adhesion/desorption Lack of sufficient surface functional groups (e.g., -OH) on substrate; low chemical activity for bonding [1]. In-situ coordination strategy: Anchor SAM molecules during nanoparticle synthesis. Synthesize a hydroxyl-enriched NiOx (H–NiOx) substrate, then use a hot injection method to anchor SAM molecules (e.g., 2PACz), providing energy for strong bonding [1].
Poor film uniformity Rough substrate surface; low-density SAM molecule anchoring sites; non-uniform molecular arrangement [1]. Pre-treatment for hydroxylation: Treat metal oxide substrate (e.g., NiOx) with Na₂O₂ to induce surface hydroxylation. This creates a uniform, high-density of anchoring sites, improving SAM dispersion and reducing roughness [1].
Inconsistencies in large-area deposition Conventional segmented (two-step) deposition strategy lacks reproducibility for large-scale fabrication [1]. Adopt an integrated HTL strategy: Use pre-synthesized SAM-coordinated nanoparticles (e.g., integrated 2PACz–NiOx). This allows for one-step deposition of the hole transport layer, significantly improving uniformity and scalability for slot-die coated modules [1].

Experimental Workflow for Optimal SAM Formation

For a visual guide, the diagram below outlines a recommended experimental workflow that incorporates the troubleshooting solutions to optimize SAM formation and characterization.

workflow Start Start: Substrate Preparation A Surface Hydroxylation (Na₂O₂ treatment) Start->A B In-situ SAM Coordination (Hot injection method) A->B E1 FTIR (-OH group verification) A->E1  Validate C Deposit Integrated HTL (One-step deposition) B->C E2 XPS (Elemental composition) B->E2  Validate D Characterize Film Quality C->D E3 TEM/AFM (Morphology & roughness) C->E3  Validate End Proceed to Device Fabrication D->End

Frequently Asked Questions (FAQs)

How can I verify that my substrate is properly hydroxylated before SAM deposition?

Use Fourier Transform Infrared (FTIR) Spectroscopy to confirm the presence of -OH groups. A significantly enhanced peak area ratio of -OH to other surface groups (like NO₃⁻) indicates successful hydroxylation [1].

Is there a standard incubation time for SAM solution on my substrate?

The "optimal" time is highly dependent on your specific system (substrate, SAM molecule, solvent, and temperature). The integrated strategy using pre-coordinated nanoparticles eliminates the need for a prolonged incubation step on the final substrate, as the SAM is already bound [1]. For traditional methods, you must determine the optimal time by characterizing film quality at different intervals.

What are the key metrics for evaluating SAM quality?

Beyond incubation time, focus on these quantitative outputs to evaluate your SAM film [1]:

  • Film Roughness: Use Atomic Force Microscopy (AFM). A lower Root Mean Square (RMS) roughness indicates better uniformity.
  • Molecular Ordering: Techniques like FTIR can provide insights into the arrangement of the SAM molecules.
  • Device Performance: Ultimately, the performance of the final device (e.g., champion PCE of 26.02% in PSCs) is the most critical validation [1].

How to Systematically Find the Optimal Incubation Time

For traditional deposition methods, a systematic approach is necessary if you are not using the integrated strategy. The flowchart below outlines this iterative process.

systematic Start2 Start: Define Parameter Range Test Perform Experiments (Vary incubation time across defined range) Start2->Test Analyze Characterize SAM Films (AFM, FTIR, XPS, etc.) Test->Analyze Decide Evaluate Results Analyze->Decide Refine Refine Range & Repeat Decide->Refine Not optimal Final Identify Optimal Time Decide->Final Optimal found Refine->Test

References

mixed SAMs ratio optimization 11-Mercapto-1-undecanol

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Experimental Protocols

The search results do not contain a direct protocol for mixing 11-Mercapto-1-undecanol with other molecules, but they do offer a detailed method for forming single-component SAMs, which is a critical first step [1].

Protocol: Formation of Hydroxyl (-OH) Functionalized SAMs [1]

Step Parameter Specification
1. Cantilever Cleaning Solution Piranha solution (3:7 ratio of H₂O₂ to concentrated H₂SO₄)
Caution "Extremely strong oxidizing agent"; handle with extreme care due to explosion risk upon contact with organic material
Rinsing Thoroughly with deionized water
Drying In an oven
2. SAM Formation Molecule This compound
Solvent Degassed ethanol
Concentration 1 mM
Immersion Time Minimum of 18 hours to ensure complete monolayer formation
Substrate Gold-coated cantilevers
3. Post-Assembly Rinsing Step 1 Rinse with ethanol to remove excess solution
Step 2 Rinse with 10% v/v ammonia in ethanol to remove residual trifluoroacetic acid (for acid SAMs protocol, but noted as a step)
Step 3 Rinse with copious amounts of ethanol

For mixed SAM ratio optimization, you would adapt this protocol by dissolving this compound and your second molecule (e.g., a methyl-terminated thiol like dodecanethiol) in the same 1 mM ethanolic solution at varying molar ratios.

Troubleshooting Common SAM Issues

The table below synthesizes potential problems and solutions informed by the general challenges in SAM research discussed in the search results [2] [3].

Problem Possible Cause Troubleshooting Tips
Low SAM Quality/High Defects Substrate impurities or roughness [3]; Inadequate cleaning. Ensure rigorous substrate cleaning (e.g., UV-ozone, piranha). Use atomically flat templates like Au(111) to reduce disorder [2] [3].
Poor Reproducibility Inconsistent preparation conditions; Solution contamination; Variable immersion time. Standardize all steps: solvent quality, concentration, temperature, and immersion time. Use freshly prepared, degassed solutions [1].
Low Electrical Breakdown Voltage Structural defects (pinholes, gauche isomers) creating leakage paths [3]. Improve molecular packing. Consider using tripodal molecules (e.g., triptycene derivatives) for more uniform, defect-resistant SAMs [2] [3].
Low Thermal/Environmental Stability Vulnerability of thiolate-gold bond (oxidation to sulfones, disulfide formation) [3]. Consider alternative anchor groups like N-heterocyclic carbenes (NHCs) for enhanced stability at high temperatures [3].
Inconsistent End-Group Functionality Incorrect ratio in solution not translating to surface ratio; Non-ideal molecular packing. Use surface-sensitive characterization tools (see below) to verify composition and structure, not just solution ratios.

Characterization Techniques for Optimization

To effectively optimize the ratios in your mixed SAMs, you need to characterize the resulting monolayers. The following workflow outlines the key techniques and the specific properties they measure.

cluster_1 Composition & Bonding Analysis cluster_2 Surface Structure & Morphology cluster_3 Interfacial Property Analysis Start Mixed SAM on Substrate XPS X-ray Photoelectron Spectroscopy (XPS) Start->XPS Confirms elemental composition AFM Atomic Force Microscopy (AFM) Start->AFM Assesses surface coverage/defects WCA Water Contact Angle (WCA) Start->WCA Measures surface wettability TDTR Time-Domain Thermoreflectance (TDTR) Start->TDTR Quantifies interfacial thermal resistance Comp Molecular Ratio & Bonding State XPS->Comp Provides Struct Surface Order & Roughness AFM->Struct Provides Prop Hydrophilicity & Thermal Transport WCA->Prop Provides TDTR->Prop Provides Decision Optimize Solution Ratio & Preparation Conditions Comp->Decision Input for Struct->Decision Input for Prop->Decision Input for

The diagram above shows that optimizing a mixed SAM is an iterative process. You use multiple characterization techniques to gather different pieces of evidence, which you then use to refine your preparation conditions [2] [1].

  • X-ray Photoelectron Spectroscopy (XPS): This technique is crucial for determining the elemental composition and bonding state of your SAM surface. For example, you can confirm the presence of oxygen from the -OH groups of this compound and calculate its ratio relative to another element (e.g., carbon or fluorine from a second molecule) [2].
  • Atomic Force Microscopy (AFM): AFM allows you to visualize the surface morphology and assess the quality of the monolayer. A well-formed, dense SAM should appear smooth and uniform, while defects and poor packing will be visible as irregularities [2] [1].
  • Water Contact Angle (WCA): This is a quick and effective method to probe the surface energy and wettability. A higher WCA indicates a more hydrophobic surface (dominated by methyl-terminated molecules), while a lower WCA indicates a more hydrophilic surface (dominated by hydroxyl-terminated molecules like this compound). Tracking WCA across different solution ratios is a direct way to monitor surface composition changes [2].
  • Time-Domain Thermoreflectance (TDTR): For applications involving thermal management, this advanced technique can measure the interfacial thermal resistance (ITR). Research indicates that SAMs with hydrophilic end groups (like -OH) can significantly reduce ITR at a solid-water interface [2].

References

11-Mercapto-1-undecanol vs other alkanethiols SAMs

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Performance of Alkanethiol SAMs

The table below summarizes key experimental findings for 11-Mercapto-1-undecanol (often referred to as MUOH or MUdOH in studies) compared to other alkanethiol SAMs.

Application Area Alkanethiol / Terminal Group Key Performance Findings Experimental Data / Conditions
Neural Stem Cell (NSC) Behavior [1] This compound (-OH) Promoted NSC migration and maintained undifferentiated/neuronal state. High expression of β1 integrin linked to "stemness". Serum-free cell culture in vitro. [1]
-NH₂ (e.g., 11-Aminoundecanethiol) Directed NSCs into astrocytic lineages. Serum-free cell culture in vitro. [1]
-COOH (e.g., MHA) Potency to differentiate into neurons, astrocytes, and oligodendrocytes. Serum-free cell culture in vitro. [1]
-CH₃ (e.g., ODT) Potency to differentiate into three nerve lineages. Serum-free cell culture in vitro. [1]
Tribological Properties (Friction) [2] This compound (-OH) Significant decrease in lateral force in humid environments. Hydrophilic (Contact Angle: 42°). Lateral Force Microscopy (LFM); Relative Humidity 0-60% and under water. [2]
-CH₃ (1-Octadecanethiol, ODT) Lateral force insensitive to humidity (within ±10% variation). Hydrophobic (Contact Angle: 102°). Lateral Force Microscopy (LFM); Relative Humidity 0-60% and under water. [2]
Drug Polymorphism Control [3] This compound (-OH) Induced the formation of Carbamazepine (CBZ) Form II. Cooling crystallization of CBZ from ethanol; monitored via QCM. [3]
-COOH (11-Mercaptoundecanoic acid, MUA) Induced the formation of Carbamazepine (CBZ) Form I. Cooling crystallization of CBZ from ethanol; monitored via QCM. [3]
Substrate-Mediated Gene Delivery [4] This compound (MUOH) Supported immobilization of DNA complexes and subsequent transfection of NIH/3T3 cells. Complexes of DNA/Lipofectamine 2000 immobilized on SAMs; 48-hour cell culture. [4]
-CH₃ (1-Decanethiol, DT10) Supported immobilization of DNA complexes. Complexes of DNA/Lipofectamine 2000 immobilized on SAMs; 48-hour cell culture. [4]
-COOH (11-Mercaptoundecanoic acid, MUA) Supported immobilization of DNA complexes and subsequent transfection of NIH/3T3 cells. Complexes of DNA/Lipofectamine 2000 immobilized on SAMs; 48-hour cell culture. [4]

Detailed Experimental Context

To effectively interpret the data and design your own experiments, please consider the following methodological details.

Protocol 1: Investigating SAM Effects on Neural Stem Cell Fate

This protocol is based on the study that generated the NSC data in the table above [1].

  • SAM Formation: Prepare alkanethiols (e.g., this compound, 1-Octadecanethiol) as 2 mM solutions in absolute ethanol. Immerse clean gold substrates in these solutions to form SAMs. Verify the successful formation and packing density of the monolayers using techniques like Contact Angle Measurement and X-ray Photoelectron Spectroscopy (XPS).
  • Cell Culture: Isolate and expand neural stem cells in vitro. Culture the NSCs on the various SAM substrates under serum-free conditions to isolate the effect of the surface chemistry from serum proteins.
  • Analysis:
    • Phenotype Assessment: Use immunostaining and microscopy to identify the differentiation state of NSCs (neuronal, astrocytic, or oligodendrocytic markers) and to assess cell migration.
    • Gene Expression Analysis: Employ quantitative PCR (qPCR) to examine the expression of genes of interest, such as integrins (β1 and β4), to investigate potential signaling pathways.

The relationship between surface chemistry and NSC outcomes can be summarized as follows, based on the findings from this study [1]:

G SAM Alkanethiol SAM Surface OH OH SAM->OH -OH Terminated NH2 NH2 SAM->NH2 -NH₂ Terminated COOH COOH SAM->COOH -COOH Terminated CH3 CH3 SAM->CH3 -CH₃ Terminated OH_Effect ↑ NSC Migration ↑ β1 Integrin Expression Maintains Stemness / Neuronal Fate OH->OH_Effect Directs NH2_Effect Directs to Astrocytic Lineage NH2->NH2_Effect Directs COOH_Effect Differentiation into Neurons, Astrocytes, & Oligodendrocytes COOH->COOH_Effect Directs CH3_Effect Differentiation into Neurons, Astrocytes, & Oligodendrocytes CH3->CH3_Effect Directs

Protocol 2: Using SAM-Modified QCM for Polymorphism Control

This protocol outlines the method for studying and controlling drug polymorphism, as shown in the Carbamazepine example [3].

  • Substrate Functionalization: Use a gold-coated Quartz Crystal Microbalance (QCM) sensor as the substrate. Immerse the sensor in ethanolic solutions of different alkanethiols (e.g., this compound, 11-Mercaptoundecanoic acid) to form the functional SAMs directly on the sensor surface.
  • In-situ Monitoring: The QCM apparatus is used to monitor two processes in real-time:
    • SAM Formation: The decrease in the quartz crystal's resonance frequency confirms the adsorption of the alkanethiol molecules onto the gold surface.
    • Crystallization Induction: A Carbamazepine (CBZ) solution in ethanol is introduced. The QCM detects the point of nucleation and crystal growth on the functionalized surface as mass deposits on the sensor.
  • Polymorph Characterization: After crystallization, analyze the solid material collected from the sensor surface using techniques like Powder X-ray Diffraction (PXRD) or Raman Spectroscopy to identify the specific polymorphic form of CBZ that was induced (e.g., Form I vs. Form II).

The general workflow for this type of investigation is as follows [3]:

G cluster_sam Modify with Alkanethiols cluster_polymorph Resulting Polymorph Step1 1. Functionalize QCM Sensor Step2 2. In-situ QCM Monitoring Step1->Step2 OH_2 -OH (e.g., this compound) COOH_2 -COOH (e.g., MUA) Step3 3. Characterize Crystal Form Step2->Step3 FormII Induces CBZ Form II OH_2->FormII FormI Induces CBZ Form I COOH_2->FormI

Key Selection Guidelines

  • For Neural Tissue Engineering: this compound is a superior choice if your goal is to promote neural stem cell migration or maintain a neuronal differentiation state [1].
  • For Controlling Drug Polymorphism: Select this compound to induce the metastable Form II of Carbamazepine. If the stable Form I is desired, a -COOH terminated SAM like MUA would be more effective [3].
  • For Friction-Reducing Coatings in Humid Environments: Be cautious with this compound, as its friction properties are sensitive to humidity. For a stable, humidity-insensitive lubricant, a hydrophobic SAM like ODT (-CH3) is more reliable [2].
  • For General Surface Functionalization: this compound provides a stable, hydrophilic, and biologically inert surface that is highly useful for creating non-fouling backgrounds or for further conjugation chemistry in biosensing and drug delivery studies [5] [4].

References

Comparative Quality of 11-Mercapto-1-undecanol Monolayers

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quality metrics for 11-Mercapto-1-undecanol in direct comparison with other commonly used organothiols, based on experimental data.

Monolayer Material Terminal Group Reported Layer Thickness (AFM) Key Quality & Performance Characteristics Primary Experimental Evidence
This compound Hydrophilic (-OH) ( 0.6 \pm 0.2 ) nm (on K⁺-mica) [1] Enhances vesicle fusion; increases membrane stability with proteins; highly mobile layer under anodic polarization [2] [3]. Spontaneous vesicle fusion on AFM tips; electrochemical stability tests [2] [3].
1-Undecanethiol Hydrophobic (-CH₃) ( 0.6 \pm 0.2 ) nm (on K⁺-mica) [1] Higher corrosion resistance; detaches as micelles under anodic polarization; reduces nanoparticle adhesion [3] [4]. Electrochemical ICP-MS; AFM nanoparticle manipulation [3] [4].
11-Mercaptoundecanoic acid Hydrophilic (-COOH) ( 0.5 \pm 0.2 ) nm (on K⁺-mica) [1] Ionizable terminal group; surface pKa can be tuned; used in chemical force microscopy (CFM) [5]. Friction titration measurements via Lateral Force Microscopy (LFM) [5].

Experimental Protocols for Key Analyses

Here are the detailed methodologies for the critical experiments cited in the comparison table.

Protocol: AFM Analysis of Monolayer Thickness and Quality on Mica

This method is adapted from studies on forming organothiol monolayers directly on muscovite mica [1].

  • Substrate Preparation: Freshly cleave muscovite mica to obtain an atomically flat, potassium-terminated surface.
  • Monolayer Formation: Employ a dip-coating technique. Immerse the mica substrate in a 1 mM solution of the organothiol (e.g., this compound) in dichloromethane or ethanol. Withdraw the substrate slowly and at a constant speed to ensure uniform layer formation.
  • Washing: Rinse the coated substrate three times with 15 mL of pure dichloromethane to remove physisorbed molecules and leave only a stable monolayer [1].
  • AFM Measurement:
    • Imaging Mode: Use AFM tapping mode in air to characterize the surface topography and homogeneity over large areas (up to 1 cm²).
    • Thickness Measurement: Determine layer thickness by creating imperfections (e.g., via nanoshaving) or by identifying step edges on the surface. Scan a larger area in contact mode to measure the height difference between the monolayer and the exposed mica substrate [1].
Protocol: Studying Monolayer-Bilayer Interactions via AFM Force Measurement

This protocol is derived from a study measuring the interaction between two lipid bilayers using AFM, where one bilayer was formed on a tip coated with this compound [2].

  • AFM Tip Functionalization:
    • Metal Coating: Evaporate a 2 nm-thick layer of chromium followed by a 10 nm-thick layer of gold onto the silicon nitride AFM tip.
    • SAM Formation: Immediately immerse the gold-coated tip in a 1 mM ethanol solution of this compound to form a hydrophilic, hydroxyl-terminated monolayer.
    • Bilayer Formation: Form a second lipid bilayer on a flat mica surface via spontaneous vesicle fusion. The functionalized tip is then used to study its interaction with this planar bilayer [2].
  • Force-Distance Measurements:
    • Approach and retract the functionalized tip from the planar bilayer in an aqueous buffer solution.
    • Record the force on the cantilever versus the piezo displacement to obtain force-distance curves.
    • Analyze these curves to quantify repulsive forces, adhesion, and the mechanical stability of the interacting surfaces [2].
Protocol: Corrosion Protection & Interfacial Behavior

This methodology uses combinatorial techniques to understand molecular-level corrosion protection mechanisms [3].

  • Sample Preparation: Form SAMs of this compound and 1-Undecanethiol on gold model substrates.
  • In-situ Electrochemical AFM (EC-AFM):
    • Place the SAM-coated sample in an electrochemical fluid cell.
    • Apply anodic polarization (oxidative conditions) while using AFM to monitor changes in surface morphology, layer adhesion, and mobility in real-time [3].
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) with Flow Cell:
    • Connect the electrochemical cell outlet to an ICP-MS.
    • Under anodic polarization, quantify the dissolution rate of gold atoms from the substrate. This directly measures the corrosion protection efficacy of the SAM [3].

Molecular Interaction and Experimental Workflow

The following diagram illustrates the structure of this compound and the core experimental workflow for its analysis as described in the protocols.

Mica Mica Substrate (K+ terminated) Anchor Thiol Group (-SH) Mica->Anchor SAM This compound SAM Head Hydrophilic -OH Group Chain Hydrocarbon Chain (C11) Chain->Head Anchor->Chain Step1 1. Substrate Prep Cleave Mica Step2 2. SAM Formation Dip-Coating Step1->Step2 Step3 3. AFM Analysis Thickness & Morphology Step2->Step3 Step4 4. Force Measurement Tip Functionalization Step3->Step4 Step5 5. EC-AFM & ICP-MS Corrosion Behavior Step4->Step5

Key Insights for Researchers

The data indicates that this compound forms high-quality, ultra-flat monolayers that are stable in water [1]. Its hydrophilic nature is a double-edged sword:

  • Advantage: It enhances spontaneous vesicle fusion in biochemical studies, making it excellent for creating supported lipid bilayers and studying protein-membrane interactions (e.g., with synapsin I) [2].
  • Disadvantage: It provides lower corrosion resistance for the underlying substrate compared to hydrophobic SAMs like 1-Undecanethiol, as it forms a mobile but less protective layer under oxidative stress [3].

References

11-Mercapto-1-undecanol SAMs stability compared to other thiols

Author: Smolecule Technical Support Team. Date: February 2026

Stability Under Electrical Potential

Electrochemical Impedance Spectroscopy (EIS) studies test SAM stability by measuring capacitance and resistance changes during electrode potential cycling. Lower capacitance and higher resistance indicate a more stable and intact monolayer.

The table below summarizes findings for MUO compared with 11-Amino-1-undecanethiol (AUT) and 11-Mercaptoundecanoic acid (MUA) SAMs.

Thiol Type Terminal Group Key Stability Findings Experimental Context
11-Mercapto-1-undecanol (MUO) Uncharged Hydrophilic (OH) Stable, homogeneous layer formed in pure ethanol. Altered but partially recoverable permeability after negative potential scans. Capacitance ($C_S$): ~2.1 µF/cm² [1] Gold electrode in phosphate buffer; potential scanned from -0.2V to +0.4V vs. Ag/AgCl [1].
11-Amino-1-undecanethiol (AUT) Positively Charged (NH₃⁺) Less stable when prepared in pure ethanol. Requires ethanol-PBCl buffer mix for stable SAM formation. Homogenizes and shows stable response after initial potential cycles if properly prepared [1]. Gold electrode in phosphate buffer; potential scanned from -0.2V to +0.4V vs. Ag/AgCl [1].
11-Mercaptoundecanoic acid (MUA) Negatively Charged (COO⁻) Not directly tested for potential stability in results, but cited as having a hydrophilic terminal similar to MUO. Thermal desorption spectroscopy shows intact molecule desorption at ~550K (~277°C) [2]. Thermal desorption spectroscopy on Au(111)/mica and polycrystalline gold [2].

Experimental Protocol for Potential Stability

The comparative data for MUO and AUT was primarily generated using the following methodological workflow:

Start Start: SAM Preparation A1 1. Prepare 1 mM thiol solution (Solvent: Pure ethanol for MUO; Ethanol-PBCl mix for AUT) Start->A1 A2 2. Immerse clean gold substrate for 18 hours to form SAM A1->A2 A3 3. Rinse with ethanol and dry with nitrogen A2->A3 B Electrochemical Impedance Spectroscopy (EIS) A3->B B1 1. Place SAM in phosphate buffer with Ag/AgCl reference electrode B->B1 B2 2. Apply potential scans from -0.2 V to +0.4 V B1->B2 B3 3. Measure impedance across frequency range B2->B3 C Data Analysis B3->C C1 1. Model interface with equivalent circuit C->C1 C2 2. Calculate SAM capacitance (Cₛ) and resistance (Rₛ) C1->C2 C3 3. Monitor parameter changes after multiple potential cycles C2->C3

Key Experimental Details [1]:

  • SAM Formation: SAMs were prepared by immersing polycrystalline gold films in 1 mM thiol solutions. For MUO, the solvent was pure ethanol, while AUT required a mixed ethanol-phosphate buffer chloride (PBCl) solution for stability.
  • EIS Measurement: The stability was tested in a 1 mM phosphate buffer (pH 7.4). The potential of the gold electrode was systematically scanned back and forth between -200 mV and +400 mV (vs. Ag/AgCl reference electrode).
  • Data Interpretation: The impedance data was fitted to an equivalent circuit model to extract the capacitance ($C_S$) and resistance ($R_S$) of the SAM layer. A stable SAM will maintain a low capacitance and high resistance, especially after repeated potential cycling.

Interpretation of Findings and Data Gaps

The available data allows for a preliminary comparison, but you should be aware of its scope:

  • MUO shows robust stability: When prepared correctly in pure ethanol, MUO SAMs form a homogeneous layer that, while affected by negative potentials, demonstrates a capacity for partial recovery. Its uncharged nature likely contributes to this stability in electrochemical settings [1].
  • Terminal group charge is critical: The instability of AUT SAMs prepared in pure ethanol highlights that the terminal group's properties (e.g., charge, hydrophilicity) and the preparation protocol are as important as the alkanethiol chain length for overall stability [1].
  • Significant data gaps exist: The current search results do not provide direct, side-by-side experimental comparisons of MUO's stability against other common thiols like MUA under electrical potential. Furthermore, information on other critical stability factors such as long-term ambient stability, stability against chemical degradation, or thermal stability in liquid environments is not available in these results.

To strengthen this guide, you would need to find studies that perform direct comparative analyses under a wider range of conditions.

References

evaluating antioxidant activity of selenium nanoparticles with 11-Mercapto-1-undecanol

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Antioxidant Performance of Selenium Nanoparticles

The table below summarizes the properties and experimental data for different SeNP formulations, including those functionalized with 11-Mercapto-1-undecanol.

SeNP Type / Stabilizing Agent Synthesis Method Key Antioxidant Findings & Experimental Data Test Models Used
This compound (Se@MUN) [1] Chemical reduction & functionalization Free Radical Scavenging: Significantly attenuated cisplatin-induced cytotoxicity. Reduced ROS levels in kidney cells. Protected against apoptosis (decreased caspase-3 activity). In vitro (HK-2 human kidney proximal tubular cells), Cisplatin-induced nephrotoxicity model

| Chitosan (CS-SeNPs) [2] | Chemical reduction (Ascorbic acid) | Free Radical Scavenging: DPPH ~80%, ABTS ~88%. Cellular ROS: Inhibited intracellular ROS in BABLC-3T3 and Caco-2 cells. In Vivo Action: Increased GPx activity and prevented lipofusin formation in mice. | In vitro (chemical assays, cell lines), In vivo (mouse model) | | Tea & Herb Extracts [3] | Green synthesis | Free Radical Scavenging: Exhibited greater ability to neutralize hydroxyl radicals compared to the plain tea extracts themselves. | In vitro (chemical assays) | | Dahlia pinnata Extract [4] | Green synthesis | Erythrocyte Protection: Achieved 96.0% inhibition of hemolysis at 1000 µg/mL (IC50 = 11.53 µg/ml). | In vitro (erythrocyte membrane protection assay) |

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational experiments, here are the methodologies from the key studies.

For this compound Functionalized SeNPs (Se@MUN) [1]
  • Synthesis: SeNPs were prepared by reducing sodium selenite (Na₂SeO₃) with ascorbic acid. The functionalization was achieved by adding this compound (MUN) to the SeNP solution, where MUN binds to the nanoparticle surface via Se-S bonds.
  • Characterization: Using TEM, the bare SeNPs were amorphous, but upon functionalization, they formed spherical, compact, and stable nanocomposites with a size of approximately 40-55 nm.
  • Antioxidant & Cytoprotective Assay:
    • Cell Culture: Human kidney proximal tubular cells (HK-2) were used.
    • Pre-treatment: Cells were pre-treated with various concentrations of Se@MUN for 1 hour.
    • Inducing Toxicity: Cisplatin was added to the culture to induce oxidative stress and nephrotoxicity.
    • Viability Measurement: Cell viability was measured using the MTT assay after 24 hours.
    • ROS Measurement: Intracellular ROS levels were detected using the fluorescent probe DCFH-DA.
    • Apoptosis Assay: Caspase-3 activity was measured using a fluorogenic substrate (Ac-DEVD-AMC).
For Chitosan-Stabilized SeNPs (CS-SeNPs) [2]
  • Synthesis: Selenious acid (H₂SeO₃) was reduced by ascorbic acid in the presence of chitosan with different molecular weights.
  • Antioxidant Assays:
    • DPPH Scavenging: SeNP samples were mixed with a DPPH-methanol solution. After incubation, the absorbance was measured at 517 nm.
    • ABTS Scavenging: The ABTS radical cation was generated by reacting ABTS solution with potassium persulfate. The reaction with SeNPs was monitored by measuring absorbance at 734 nm.
    • Lipid Peroxidation: A liposome model system was used. Peroxidation was induced by FeSO₄, and the level of malondialdehyde (MDA), a byproduct, was measured using the thiobarbituric acid (TBA) reaction.
    • Cellular ROS Inhibition: Cells (e.g., BABLC-3T3) were pre-treated with CS-SeNPs and then exposed to an oxidant. Intracellular ROS was quantified using the fluorescent probe DCFH-DA.

Mechanisms of Antioxidant Action in SeNPs

The antioxidant activity of SeNPs is not attributed to a single pathway but rather a combination of mechanisms, which can be visualized in the following diagram. While the specifics for this compound are not fully detailed, it shares the common pathway of direct free radical scavenging.

G cluster_direct Direct Antioxidant Action cluster_enzyme Enhancement of Native Defenses cluster_cellular Cellular & Signaling Effects SeNPs SeNPs Scavenging Free Radical Scavenging SeNPs->Scavenging GPx Upregulation of Selenoproteins (e.g., Glutathione Peroxidase - GPx) SeNPs->GPx OtherEnz Modulation of other enzymes (e.g., Superoxide Dismutase - SOD) SeNPs->OtherEnz Apoptosis Inhibition of Apoptosis (Reduced Caspase-3 Activity) SeNPs->Apoptosis Signaling Modulation of Calcium Signaling SeNPs->Signaling Reported in Cancer Cells Membranes Protection of Cell Membranes (e.g., Erythrocyte Membranes) SeNPs->Membranes OxidativeStress Oxidative Stress (High ROS Levels) Scavenging->OxidativeStress Neutralizes GPx->OxidativeStress Neutralizes OtherEnz->OxidativeStress Neutralizes CellularDamage Oxidative Damage (Lipid Peroxidation, DNA/Protein Damage) Apoptosis->CellularDamage Protects Against Membranes->CellularDamage Protects Against OxidativeStress->CellularDamage

The diagram above illustrates the multi-faceted antioxidant mechanisms of SeNPs, which include direct free radical scavenging and the upregulation of the body's native antioxidant enzymes like Glutathione Peroxidase (GPx) [1] [2]. Furthermore, they protect against oxidative damage by inhibiting apoptosis and protecting cell membranes [1] [4]. Notably, in cancer cells, SeNPs can have a pro-oxidant effect by disrupting calcium signaling to induce apoptosis, highlighting their context-dependent behavior [5].

Research Implications Summary

To summarize the key takeaways for a research and development audience:

  • Se@MUN is a Specialized Agent: The this compound functionalized SeNPs show promising, targeted cytoprotective effects against drug-induced nephrotoxicity, but data on its broad-spectrum antioxidant capacity is limited compared to other formulations [1].
  • Green Synthesis is Promising: SeNPs synthesized using plant extracts (e.g., tea, Dahlia pinnata) not only exhibit significant intrinsic antioxidant and anti-inflammatory activity but also benefit from a more sustainable and facile production method [4] [3].
  • Biocompatible Stabilizers are Key: The use of stabilizers like Chitosan results in SeNPs with excellent in-vivo efficacy and low toxicity, making them highly suitable for therapeutic applications [2].

References

QCM frequency response comparison for different SAMs

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data: SAMs on Gold Electrodes

The table below summarizes data from an EQCM study that characterized the frequency response of different surface modifications on a gold electrode in PBS buffer during Cyclic Voltammetry (CV) scans [1]. The Frequency Response Amplitude indicates the change in QCM frequency (ΔF) per unit change in the electrochemical current (ΔI), reflecting the system's sensitivity to changes at the electrode-liquid interface.

Surface Modification Description Frequency Response Amplitude (Hz/μA) Key Characteristics and Inferred Properties
Bare Gold Electrode [1] Unmodified gold surface. ~13.5 (at +0.4 V potential) High ionic permeability; large frequency shift indicates strong interaction with the solution [1].
MCH SAM [1] Monolayer of 6-Mercapto-1-hexanol. ~4.5 (at +0.4 V potential) Blocking effect; reduced frequency shift suggests a dense, rigid layer that limits ion/water flow [1].
DNA Probe SAM [1] 16-mer oligonucleotide with a mercaptohexyl group. ~1.0 (at +0.4 V potential) Highly blocking; very small frequency shift indicates a substantial, well-formed layer that effectively shields the electrode [1].

Detailed Experimental Protocol

The quantitative data in the previous table was generated using the following methodology [1]:

  • Instrumentation: The experiments were performed on an Electrochemical Quartz Crystal Microbalance (EQCM) system, combining a Maxtek Plating Monitor (PM-710) with an Autolab PGSTAT30 electrochemical instrument [1].
  • Sensor Chips: AT-cut 5 MHz quartz crystals with gold electrodes (using Cr as an adhesive layer) were used. The working electrode area was 1.37 cm² [1].
  • Experimental Setup: A three-electrode cell was used with the QCM gold electrode as the working electrode, a platinum coil as the counter electrode, and an Ag/AgCl reference electrode [1].
  • Procedure:
    • The bare gold sensor's frequency response was first measured in PBS buffer.
    • SAMs were formed by immobilizing either 1 mM 6-Mercapto-1-hexanol (MCH) or a 1 µM solution of a thiolated 16-mer DNA probe onto the gold electrode surface.
    • After SAM formation, the modified sensors were placed in the EQCM cell, and Cyclic Voltammetry (CV) was performed in PBS buffer.
    • The frequency shift (ΔF) of the QCM and the current (I) from the CV scan were recorded simultaneously.
  • Data Analysis: The relationship between the electrochemical current and the QCM frequency shift was analyzed. A smaller frequency change per unit current for a modified surface (like DNA-SAMs) indicates better surface coverage and a stronger blocking effect against ion/water movement [1].

Understanding QCM-D and SAM Characterization

QCM-D measures more than just mass; it provides insights into the structural and viscoelastic properties of the adlayer, which are crucial for interpreting SAM data [2] [3].

  • The Two Parameters: QCM-D simultaneously tracks changes in Resonant Frequency (Δf) and Energy Dissipation (ΔD). While Δf is related to the mass coupled to the oscillation (including trapped water), ΔD indicates the viscoelasticity or "softness" of the layer—rigid layers have low dissipation, while soft, viscous layers have high dissipation [2] [3].
  • The Sauerbrey Equation: This equation (Δm = -C * Δf/n) relates the frequency shift to mass for thin, rigid, and evenly distributed layers. A well-formed, dense alkanethiol SAM often behaves as a rigid layer, making the Sauerbrey equation applicable [3].
  • DNA SAMs are More Complex: DNA layers are typically soft and highly hydrated. For such viscoelastic layers, the Sauerbrey equation can underestimate the mass. The dissipation factor (ΔD) is crucial here, as a positive ΔD confirms the non-rigid nature of the layer, and advanced modeling (e.g., Voigt model) is needed for accurate mass determination [2].

Experimental Workflow for SAM Characterization

The following diagram outlines the general workflow for using QCM-D to characterize Self-Assembled Monolayers, from sensor preparation to data interpretation.

sam_workflow QCM-D SAM Characterization Workflow Start Start QCM-D Experiment Prep Sensor Preparation (Gold Electrode Cleaning) Start->Prep Baseline Establish Baseline Frequency (Δf) and Dissipation (ΔD) in Buffer Prep->Baseline InjectSAM Inject SAM Solution (Alkanethiol, DNA, etc.) Baseline->InjectSAM MonitorAds Monitor Adsorption in Real-Time (Δf, ΔD) InjectSAM->MonitorAds Rinse Rinse with Buffer to Remove Loosely Bound Molecules MonitorAds->Rinse Rigid Rigid Layer - Large |Δf|, Small ΔD - Sauerbrey Mass Valid Rinse->Rigid Data Path Soft Soft/Viscoelastic Layer - Moderate |Δf|, Large ΔD - Advanced Modeling Needed Rinse->Soft Data Path Subgraph_Data Subgraph_Data

Key Interpretation and Practical Notes

  • Real-Time Kinetic Data: The most powerful feature of QCM-D is its ability to monitor the entire process of SAM formation in real-time (the "Monitor Adsorption" step in the workflow). You can observe the adsorption kinetics and see when the layer stabilizes [3].
  • Coverage and Quality: A large, stable frequency shift combined with a very small dissipation shift is a strong indicator of a dense, well-ordered, and rigid monolayer [1] [3]. The blocking effect observed in electrochemical data corroborates this [1].
  • Solvent and Temperature: The solvent used can significantly impact SAM formation kinetics and final structure. Furthermore, temperature must be tightly controlled (≤ 0.1 °C), as it directly affects the QCM's resonant frequency, especially in liquid [4] [3].

References

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XLogP3

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GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

73768-94-2

Wikipedia

11-Mercapto-1-undecanol

Dates

Last modified: 08-15-2023

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